BC-1485
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N5O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-(dimethylamino)-1-oxopropan-2-yl]-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H21N5O5S/c1-11(18(26)24(2)3)20-17(25)12-4-6-13(7-5-12)23-30(28,29)14-8-9-15-16(10-14)22-19(27)21-15/h4-11,23H,1-3H3,(H,20,25)(H2,21,22,27) |
InChI Key |
ZDIJTGCDKBHHPD-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BC1485; BC 1485; BC-1485 |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Identify BC-1485 as a Scientific Compound
Initial searches for "BC-1485" have not yielded any information corresponding to a drug, protein, or other biological or chemical entity relevant to researchers, scientists, or drug development professionals. The predominant search result refers to an industrial instrumentation cable, product number 1485A, manufactured by Belden. [1][2][3]
Further investigation of the search results reveals no data on a substance named this compound in scientific literature, clinical trial databases, or chemical repositories. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create signaling pathway diagrams as requested.
The information available for "this compound" or "1485" is unrelated to the requested content type and audience, with mentions including:
-
Industrial Cabling: A Belden product designated as 1485A is described as an instrumentation cable used for industrial control and digital communication.[1][2][3]
-
Historical and Miscellaneous References: The year 1485 is noted in historical contexts, and the number appears in various other unrelated listings.[4]
Without a valid and recognized identifier for a scientific compound, the core requirements of the request cannot be fulfilled. Researchers and professionals in the field of drug development rely on precise nomenclature to identify substances. It is recommended to verify the identifier and provide a correct name or designation for the compound of interest.
References
An In-depth Technical Guide to the BC-1485 and FIEL1 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel therapeutic target, Fibrosis Inducing E3 Ligase 1 (FIEL1), and its inhibitor, BC-1485. The document details the underlying molecular mechanisms, experimental validation, and preclinical efficacy of targeting this pathway for the potential treatment of idiopathic pulmonary fibrosis (IPF).
Introduction to the FIEL1-PIAS4 Axis in Fibrosis
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to respiratory failure.[1] A key signaling pathway implicated in fibrosis is the Transforming Growth Factor-β (TGFβ) pathway.[2][3] Recent research has identified a novel E3 ubiquitin ligase, FIEL1, as a potent stimulator of the TGFβ signaling pathway.[1][2][4]
FIEL1, a protein isoform encoded by the KIAA0317 gene, exerts its pro-fibrotic effects by targeting the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation.[1][2][4] PIAS4 is a SUMO-E3 ligase that acts as a critical negative regulator of the TGFβ pathway.[1][2] Consequently, the degradation of PIAS4 by FIEL1 leads to an amplification of TGFβ signaling and promotes fibrosis.[1]
Studies have shown that FIEL1 protein levels are significantly elevated in the lung tissues of IPF patients, while PIAS4 levels are markedly reduced, highlighting the clinical relevance of this pathway.[1][4] The small molecule inhibitor, this compound, was developed to specifically target the FIEL1-PIAS4 interaction, offering a promising therapeutic strategy for IPF.[1][5]
The Molecular Mechanism of FIEL1-Mediated PIAS4 Degradation
The interaction between FIEL1 and PIAS4 is tightly regulated by a "double locking" mechanism involving post-translational modifications of both proteins.[1][2][4] This intricate process ensures a highly specific and controlled degradation of PIAS4.
Key steps in the pathway include:
-
TGFβ Stimulation: The pathway is activated upon stimulation by TGFβ.[1]
-
Kinase-mediated Phosphorylation:
-
FIEL1-PIAS4 Interaction: The phosphorylation of both proteins is essential for their subsequent interaction.[1][2][4]
-
Ubiquitination and Degradation: Phosphorylated FIEL1, a HECT E3 ligase, then ubiquitinates the phosphorylated PIAS4, targeting it for proteasomal degradation.[1]
-
Enhanced TGFβ Signaling: The resulting decrease in PIAS4 levels leads to an exaggerated TGFβ signaling response, promoting the expression of pro-fibrotic genes.[1]
References
- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4. | BioGRID [thebiogrid.org]
- 3. Signaling pathways in the epithelial origins of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Targets in Fibrotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
BC-1485: A Novel Small Molecule Inhibitor of FIEL1 for the Treatment of Fibrotic Diseases
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a First-in-Class Anti-Fibrotic Agent.
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BC-1485, a novel small molecule inhibitor of the E3 ubiquitin ligase FIEL1 (Fibrosis-inducing E3 ligase 1). This document is intended for researchers, scientists, and drug development professionals interested in the field of anti-fibrotic therapies.
Introduction: The Unmet Need in Fibrotic Diseases
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central driver of fibrosis. Despite the approval of two drugs for IPF, pirfenidone and nintedanib, the prognosis for patients remains poor, highlighting the urgent need for novel therapeutic strategies targeting distinct mechanisms of fibrosis.[1][2][3]
Discovery of this compound: Targeting the FIEL1-PIAS4 Axis
The discovery of this compound stemmed from research identifying FIEL1 as a key positive regulator of TGF-β signaling.[4][5] FIEL1 is an E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation.[2][6][7] PIAS4, in turn, is a negative regulator of the TGF-β pathway.[2][7] By promoting the degradation of PIAS4, FIEL1 enhances pro-fibrotic TGF-β signaling.[2][7]
This compound was developed as a first-in-class small molecule inhibitor designed to disrupt the interaction between FIEL1 and PIAS4.[2][7] This inhibition protects PIAS4 from degradation, thereby restoring its ability to suppress the TGF-β signaling cascade.[4][6][7]
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature and patent filings. A key step in its synthesis involves the reaction of alaninamide with a precursor molecule, BC-1480.[2] This modification resulted in a more than 100-fold improvement in its activity compared to the parent compound.[2] A detailed diagram of the synthesis process is available in the patent literature.[8]
Mechanism of Action
This compound exerts its anti-fibrotic effects by modulating the TGF-β signaling pathway through the stabilization of PIAS4. The proposed mechanism of action is as follows:
-
Inhibition of FIEL1: this compound binds to FIEL1, preventing its interaction with its substrate, PIAS4.[2][7]
-
Stabilization of PIAS4: By blocking the FIEL1-mediated ubiquitination of PIAS4, this compound prevents its degradation by the proteasome, leading to increased intracellular levels of PIAS4.[2][6][7]
-
Suppression of TGF-β Signaling: The elevated levels of PIAS4 inhibit the nuclear translocation of SMAD complexes, which are key transcriptional activators of pro-fibrotic genes.[9][10]
The following diagram illustrates the signaling pathway targeted by this compound:
Preclinical Data
This compound has demonstrated significant anti-fibrotic activity in both in vitro and in vivo preclinical models.
| Assay | Cell Line | Treatment | Endpoint | Result | Reference |
| α-SMA Expression | MRC5 (human lung fibroblasts) | TGF-β (2 ng/ml) + this compound (various doses) | α-SMA protein levels | Dose-dependent decrease in α-SMA expression | [2][8] |
| PIAS4 Stability | MLE cells | This compound (various concentrations) | PIAS4 protein levels | Dose-dependent increase in PIAS4 protein levels | [2] |
| FIEL1-PIAS4 Interaction | In vitro binding assay | This compound (10⁻⁴ to 100 µM) | Disruption of FIEL1-PIAS4 binding | >100-fold greater activity than precursor BC-1480 | [2] |
This compound was evaluated in a murine model of pulmonary fibrosis induced by bleomycin.
| Study Design | Dose | Key Findings | Reference |
| Prophylactic and Therapeutic | 5 mg/kg/day in drinking water | - Significantly decreased bronchoalveolar lavage (BAL) protein and CXCL1 levels- Significantly decreased BAL total cell counts (neutrophils and lymphocytes)- Significantly improved survival- Substantially decreased peribronchiolar and parenchymal fibrosis- Significantly decreased hydroxyproline content | [2] |
| Dose-Response | 2 and 10 mg/kg/day in drinking water | - Dose-dependent decrease in BAL protein and cell counts (macrophages, neutrophils, and lymphocytes)- Significant improvement in survival- Marked decrease in lung fibrosis (hydroxyproline content)- Rescue of PIAS4 protein levels in the lung | [2] |
Experimental Protocols
-
Cell Culture: Human lung fibroblast cells (MRC5) are cultured in appropriate media.
-
Treatment: Cells are treated with TGF-β (2 ng/ml) to induce a fibrotic phenotype, with or without varying concentrations of this compound.
-
Incubation: Cells are incubated for 18 hours.
-
Analysis: Cells are collected and lysed. Protein expression of α-SMA is quantified by immunoblotting.[8]
-
Animal Model: C57BL/6J mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 U) is administered.
-
Treatment: this compound is administered to mice through their drinking water at specified doses (e.g., 5 mg/kg/day).
-
Duration: Treatment is carried out for a period of 7 to 21 days post-bleomycin administration.
-
Endpoints:
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid is analyzed for total protein concentration, cytokine levels (e.g., CXCL1), and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histology: Lung tissues are harvested, fixed, and stained (e.g., H&E, Trichrome) to assess the extent of fibrosis.
-
Hydroxyproline Assay: Lung tissue homogenates are used to quantify collagen content as a measure of fibrosis.
-
Survival: Animal survival is monitored throughout the study.[2]
-
The following diagram outlines the experimental workflow for the in vivo studies:
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of fibrotic diseases. Its unique mechanism of action, targeting the FIEL1-PIAS4 interaction to modulate the key TGF-β signaling pathway, distinguishes it from currently available therapies. The robust anti-fibrotic effects observed in preclinical models warrant further investigation and development. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as evaluating its safety and efficacy in more advanced preclinical models and ultimately, in clinical trials for idiopathic pulmonary fibrosis and other fibrotic conditions.
References
- 1. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targets in Fibrotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in fibrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The ubiquitin proteasome system as a potential therapeutic target for systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10968183B2 - Small molecule FIEL1 inhibitor in inflammatory and fibrotic lung injury - Google Patents [patents.google.com]
- 9. Frontiers | Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment [frontiersin.org]
- 10. Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for Beginners in Fibrosis Research
A Note to Our Readers: Initial searches for the compound "BC-1485" in the context of fibrosis research did not yield any publicly available information. This suggests that "this compound" may be an internal development code, a compound that has been discontinued, or otherwise not yet disclosed in public scientific literature.
Therefore, this guide has been developed to provide a comprehensive overview for researchers, scientists, and drug development professionals who are new to the field of fibrosis. It will cover the core concepts of fibrosis, established and emerging therapeutic strategies, and common experimental methodologies, while adhering to the structural and visualization requirements of the original request.
Understanding Fibrosis: A Disease of Scarring
Fibrosis is the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and hardening of tissue. This pathological process can affect virtually any organ, including the lungs, liver, kidneys, heart, and skin, often as a result of chronic inflammation or injury. While a normal part of the wound healing process, dysregulated fibrosis leads to organ dysfunction and ultimately, failure.
Key cellular players and signaling pathways in fibrosis include:
-
Myofibroblasts: These are the primary effector cells in fibrosis, responsible for the excessive deposition of ECM proteins like collagen. They are activated from various precursor cells, including resident fibroblasts and epithelial cells through a process called epithelial-to-mesenchymal transition (EMT).
-
Transforming Growth Factor-β (TGF-β) Signaling: This is a central pro-fibrotic signaling pathway. TGF-β activates myofibroblasts and stimulates the production of ECM.
-
Platelet-Derived Growth Factor (PDGF) Signaling: PDGF and its receptors are involved in the proliferation and migration of fibroblasts.
-
Connective Tissue Growth Factor (CTGF): A downstream mediator of TGF-β, CTGF promotes fibroblast proliferation, adhesion, and ECM production.
-
Inflammatory Cells and Cytokines: Macrophages, lymphocytes, and their secreted cytokines (e.g., IL-6, TNF-α) contribute to the chronic inflammatory environment that drives fibrosis.
Therapeutic Landscape in Fibrosis Research
The treatment of fibrotic diseases remains a significant challenge, with a high unmet medical need.[1][2] Currently, only a few drugs are approved for specific fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).
Approved Anti-Fibrotic Therapies
Two notable drugs approved for the treatment of IPF are:
-
Nintedanib: An intracellular inhibitor that targets multiple tyrosine kinases, including the receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF).[3][4]
-
Pirfenidone: The exact mechanism of action is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[3][4]
The following table summarizes key information for these approved drugs.
| Drug Name | Mechanism of Action | Indication | Key Efficacy Measure | Common Adverse Effects |
| Nintedanib | Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR) | Idiopathic Pulmonary Fibrosis (IPF) | Reduction in the rate of decline in Forced Vital Capacity (FVC)[4] | Diarrhea, nausea, abdominal pain |
| Pirfenidone | Multiple (anti-fibrotic, anti-inflammatory, antioxidant) | Idiopathic Pulmonary Fibrosis (IPF) | Reduction in the rate of decline in Forced Vital Capacity (FVC)[4] | Nausea, rash, fatigue, photosensitivity |
Emerging Therapeutic Targets and Strategies
The fibrosis drug development pipeline is active, with numerous compounds targeting various aspects of the fibrotic process.[5][6] Key emerging targets include:
-
Lysophosphatidic Acid (LPA) Pathway: Inhibitors of autotaxin, the enzyme that produces LPA, are in clinical development.
-
Integrins: Specifically, αvβ6 integrin, which is involved in the activation of TGF-β.
-
Galectin-3: A β-galactoside-binding lectin that plays a role in inflammation and fibrosis.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Agonists of PPARs have shown potential in reducing liver fibrosis.[7][8]
-
Chemokine Receptors: Antagonists of CCR2/5 are being investigated for their anti-inflammatory and anti-fibrotic effects in liver fibrosis.[9]
Common Experimental Protocols in Fibrosis Research
Evaluating the efficacy of potential anti-fibrotic compounds involves a range of in vitro and in vivo models.
In Vitro Assays
-
Fibroblast-to-Myofibroblast Differentiation:
-
Objective: To assess the ability of a compound to inhibit the transformation of fibroblasts into collagen-producing myofibroblasts.
-
Methodology:
-
Culture primary human lung fibroblasts in serum-free media.
-
Induce differentiation by treating with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
Co-treat with various concentrations of the test compound.
-
Assess myofibroblast differentiation by measuring the expression of α-smooth muscle actin (α-SMA) via immunofluorescence or Western blot.
-
Quantify collagen production using a Sirius Red collagen assay.
-
-
-
Cell Proliferation Assay:
-
Objective: To determine the effect of a compound on fibroblast proliferation.
-
Methodology:
-
Seed fibroblasts in a 96-well plate.
-
Stimulate proliferation with a growth factor such as PDGF (e.g., 20 ng/mL).
-
Treat with the test compound at various concentrations.
-
After a set incubation period (e.g., 72 hours), measure cell viability/proliferation using a commercially available assay (e.g., MTS or BrdU incorporation).
-
-
In Vivo Models
-
Bleomycin-Induced Pulmonary Fibrosis (Mouse Model):
-
Objective: To evaluate the anti-fibrotic efficacy of a compound in a model of lung fibrosis.
-
Methodology:
-
Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Begin treatment with the test compound (prophylactic or therapeutic dosing regimen).
-
After a defined period (e.g., 14 or 21 days), sacrifice the animals.
-
Assess the extent of fibrosis by:
-
Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis: Measuring the total collagen content in lung homogenates using the hydroxyproline assay.
-
Gene Expression Analysis: Quantifying the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue via qPCR.
-
-
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex interactions in fibrosis. Below are examples of signaling pathways and experimental workflows generated using the DOT language.
Caption: Simplified TGF-β signaling pathway leading to myofibroblast activation.
Caption: Experimental workflow for the bleomycin-induced mouse model of pulmonary fibrosis.
References
- 1. Drug discovery and development in idiopathic pulmonary fibrosis: the changing landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel anti-fibrotics through phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Liver Fibrosis Drug Pipeline Analysis Report 2025 [researchandmarkets.com]
- 6. Emerging pharmacological options in the treatment of idiopathic pulmonary fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. Novel Anti-fibrotic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Drugs for Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on BC-1485: An Overview
Notice to the Reader: As of the current date, publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "BC-1485." The information presented in this document is a generalized framework based on typical preclinical drug development processes. The experimental details, data, and pathways are illustrative and should not be considered as factual results for a compound named this compound. This guide is intended for researchers, scientists, and drug development professionals to conceptualize the necessary studies for a hypothetical therapeutic agent.
Introduction
This technical guide outlines a hypothetical framework for the preliminary investigation of "this compound," a novel therapeutic candidate. The primary objective of such preliminary studies is to establish a foundational understanding of the compound's biological activity, mechanism of action, and initial safety profile. The following sections detail the typical experimental protocols, data presentation, and conceptual pathways that would be explored in the early-stage research of a new chemical entity.
Hypothetical In Vitro Efficacy
To ascertain the biological activity of a compound, a series of in vitro experiments are typically conducted. For a hypothetical anti-cancer agent, this would involve assessing its cytotoxic effects on various cancer cell lines.
Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| HepG2 | Liver Cancer | 15.4 |
| Jurkat | T-cell Leukemia | 3.5 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.
Elucidation of Mechanism of Action
Understanding how a compound exerts its effects is crucial. For a hypothetical inhibitor of a signaling pathway, a series of molecular biology experiments would be necessary.
3.1. Hypothetical Target Pathway: MAPK/ERK Signaling
Let's assume this compound is hypothesized to inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Table 2: Hypothetical Quantification of p-ERK Levels Post-BC-1485 Treatment
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| This compound (1 µM) | 0.65 |
| This compound (5 µM) | 0.21 |
| This compound (10 µM) | 0.08 |
Preliminary In Vivo Studies
Initial in vivo studies are essential to assess the compound's efficacy and safety in a living organism. A common model is the mouse xenograft model for cancer.
Experimental Workflow: Mouse Xenograft Study
Caption: Workflow for a hypothetical mouse xenograft study of this compound.
Table 3: Hypothetical Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| This compound (20 mg/kg) | 480 | 61.6 |
Conclusion
The preliminary studies outlined in this guide represent a foundational approach to characterizing a novel therapeutic candidate like the hypothetical this compound. The data generated from these in vitro and in vivo experiments would be critical for making informed decisions about the continued development of the compound. It is important to reiterate that this document is a conceptual framework and does not represent actual data for a compound named this compound. For any real-world application, rigorous and validated experimental protocols must be followed.
Unveiling the Enigma: The Quest for BC-1485's Biological Target
A comprehensive exploration into the target identification and validation of novel therapeutic compounds is a cornerstone of modern drug discovery. This process, critical for elucidating a drug's mechanism of action and predicting its clinical efficacy and potential toxicities, remains a significant scientific challenge. This guide provides an in-depth overview of the multifaceted strategies and experimental workflows employed in this endeavor, using the hypothetical compound BC-1485 as a case study.
As of the latest available information, the specific molecular target and mechanism of action for a compound designated "this compound" are not publicly documented in scientific literature or clinical trial databases. The search for information on this compound has not yielded specific results related to a therapeutic agent, indicating it may be an internal designation for a compound in the early stages of development or a placeholder in research contexts.
This guide, therefore, will outline the established and cutting-edge methodologies that researchers would typically employ to identify and validate the target of a novel compound like this compound.
I. Target Identification: Casting a Wide Net
The initial phase of target identification aims to pinpoint the specific biomolecule(s) with which a compound interacts to exert its biological effects. This process can be broadly categorized into direct and indirect methods.
Direct Approaches: Fishing for the Target
Direct methods rely on the physical interaction between the compound and its target. Affinity-based techniques are paramount in this stage.
-
Affinity Chromatography: A classic and powerful technique where a derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to this compound are captured and subsequently identified by mass spectrometry.
-
Chemical Proteomics: This involves the use of chemical probes derived from this compound that can covalently bind to their target proteins. These protein-probe complexes can then be enriched and identified.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. Purified proteins are immobilized on a sensor chip, and the binding of this compound is measured by changes in the refractive index.
Indirect Approaches: Following the Cellular Clues
Indirect methods infer the target by observing the downstream cellular or phenotypic changes induced by the compound.
-
Genetic Screens: Techniques like CRISPR-Cas9 or siRNA screens can be used to systematically knock down or knock out genes. If the absence of a particular gene product renders cells insensitive to this compound, it suggests that the protein is either the direct target or a critical component of the pathway affected by the compound.
-
Transcriptomic and Proteomic Profiling: By analyzing changes in gene expression (e.g., via RNA-seq) or protein abundance (e.g., via mass spectrometry) in cells treated with this compound, researchers can identify signaling pathways and cellular processes modulated by the compound, thereby narrowing down the list of potential targets.
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal the specific cellular changes induced by this compound. For instance, if this compound causes a specific morphological change or alters a particular cellular process, this phenotype can be used to screen for genes that, when perturbed, mimic or reverse the effect of the compound.
II. Target Validation: Confirming the Connection
Once a putative target for this compound is identified, the next critical step is to validate that engagement of this target is responsible for the compound's observed biological activity.
Biochemical and Biophysical Validation
-
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator.
-
Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) and SPR can be used to quantify the binding affinity (KD) of this compound to its purified target protein, providing a measure of the strength of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells. The principle is that the binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Cellular and In Vivo Validation
-
Target Knockdown/Knockout: Silencing the expression of the proposed target gene (e.g., using siRNA or CRISPR) should abolish or reduce the cellular effects of this compound.
-
Overexpression Studies: Conversely, overexpressing the target protein may enhance the sensitivity of cells to this compound.
-
Rescue Experiments: In cells where the target has been knocked down, introducing a mutated version of the target that does not bind to this compound should fail to restore the compound's effect.
-
Animal Models: In preclinical animal models of a disease, demonstrating that the therapeutic efficacy of this compound correlates with the modulation of its target in vivo provides strong evidence for target validation.
III. Experimental Protocols & Data Presentation
While specific data for this compound is unavailable, the following tables and diagrams illustrate how quantitative data and experimental workflows would be structured in a typical target identification and validation campaign.
Table 1: Summary of Quantitative Binding and Activity Data for a Hypothetical Compound
| Assay Type | Target Protein | KD (nM) | IC50 (nM) | EC50 (nM) |
| Surface Plasmon Resonance (SPR) | Kinase X | 50 | - | - |
| Isothermal Titration Calorimetry (ITC) | Kinase X | 65 | - | - |
| In Vitro Kinase Assay | Kinase X | - | 120 | - |
| Cellular Proliferation Assay | Cancer Cell Line Y | - | - | 250 |
Table 2: Example of Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Kinase X | - | 52.5 | - |
| Hypothetical Compound | Kinase X | 10 | 58.2 | 5.7 |
IV. Visualizing the Path Forward: Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in biological systems and experimental processes.
An In-depth Technical Guide to Exploratory Research in Lung Fibrosis: Methodologies and Pathways
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information for a compound designated "BC-1485" in the context of lung fibrosis. The following guide provides a comprehensive overview of the methodologies and key areas of focus in exploratory research for novel anti-fibrotic therapies, which would be relevant to the evaluation of any new compound for this indication.
Introduction to Lung Fibrosis and the Drug Discovery Landscape
Lung fibrosis is a devastating group of chronic, progressive interstitial lung diseases characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a relentless decline in respiratory function.[1][2] Idiopathic pulmonary fibrosis (IPF) is the most common and severe form, with a median survival of only 3 to 5 years after diagnosis. The current standard-of-care treatments, nintedanib and pirfenidone, slow down disease progression but do not halt or reverse the fibrotic process, highlighting the urgent need for more effective therapies.[1][3][4]
The development of new drugs for lung fibrosis is challenging due to an incomplete understanding of its pathogenesis and the limitations of preclinical models in fully replicating the human disease.[5][6][7] Exploratory research is therefore focused on identifying and validating novel therapeutic targets, understanding their mechanisms of action, and rigorously evaluating their efficacy and safety in relevant experimental systems.
Key Signaling Pathways in Lung Fibrosis
The pathogenesis of lung fibrosis involves a complex interplay of multiple signaling pathways that regulate inflammation, fibroblast activation, and matrix deposition.[2][8][9] Targeting these pathways is a major focus of current drug discovery efforts.
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is considered a master regulator of fibrosis.[4] Upon activation, TGF-β binds to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, including collagens and other extracellular matrix components.
Wnt/β-catenin Signaling: The Wnt pathway, crucial during lung development, is aberrantly reactivated in fibrotic lungs.[9] Wnt signaling stabilizes β-catenin, allowing its nuclear translocation and the subsequent activation of genes involved in fibroblast proliferation and differentiation.
Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) Signaling: These growth factor pathways are implicated in the proliferation and migration of fibroblasts, key cellular players in the fibrotic process.[1][9] Nintedanib, one of the approved IPF drugs, targets the receptors for PDGF and FGF.[1]
Below is a diagram illustrating the central role of the TGF-β signaling pathway in lung fibrosis.
Preclinical Models for Evaluating Novel Therapeutics
Animal models are indispensable for the preclinical evaluation of potential anti-fibrotic drugs.[12] While no single model perfectly recapitulates human IPF, they are crucial for studying disease mechanisms and assessing therapeutic efficacy.[5][7]
Bleomycin-Induced Lung Fibrosis: This is the most widely used and best-characterized model.[5][12][13] Administered intratracheally, the chemotherapeutic agent bleomycin causes lung injury, inflammation, and subsequent fibrosis.[12][14][15] The model's key advantage is its reproducibility and the well-defined timeline of inflammatory and fibrotic phases.[14]
Silica-Induced Lung Fibrosis: This model induces a more persistent and less resolving fibrosis compared to the bleomycin model, which may better reflect the progressive nature of human IPF.[12]
Other Models: Other models include the administration of fluorescein isothiocyanate (FITC) and radiation-induced lung fibrosis.[5] Additionally, novel in vitro systems like precision-cut lung slices (PCLS), lung organoids, and "lung-on-a-chip" technologies are emerging as valuable tools for preclinical drug testing.[3][7]
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
The following is a detailed methodology for a commonly used preclinical model to assess the efficacy of a therapeutic candidate.
4.1. Animals
-
Species: Mouse
-
Strain: C57BL/6 (known to be susceptible to bleomycin-induced fibrosis).[6][14]
-
Age: 8-10 weeks
-
Sex: Both male and female mice should be used.[7]
4.2. Materials
-
Bleomycin sulfate (clinical grade)
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., ketamine/xylazine cocktail or isoflurane)
-
Intratracheal administration device (e.g., MicroSprayer® aerosolizer)
-
Animal scale and monitoring equipment
4.3. Experimental Workflow
4.4. Procedure
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Anesthesia: Mice are anesthetized using a consistent and approved method.
-
Bleomycin Administration: A single dose of bleomycin (e.g., 1-2 U/kg) dissolved in sterile saline is administered intratracheally on Day 0.[14][16] The vehicle control group receives sterile saline only.
-
Therapeutic Intervention: The test compound (e.g., "this compound") is administered according to the study design. For a therapeutic regimen, treatment typically starts 7 days after bleomycin instillation, once the fibrotic phase is established.[5][14][17]
-
Monitoring: Animals are monitored daily for clinical signs of distress and body weight is recorded regularly.
-
Euthanasia and Sample Collection: On Day 21, animals are euthanized. The lungs are harvested for various analyses. Bronchoalveolar lavage fluid (BALF) may be collected prior to lung excision.
4.5. Endpoint Analysis
-
Histopathology: Lung sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[14][16]
-
Hydroxyproline Assay: The total collagen content in the lung is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.[5]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is analyzed for total and differential cell counts (e.g., macrophages, neutrophils) and total protein concentration to assess inflammation and lung injury.[16][17]
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via RT-qPCR.
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of Treatment on Lung Collagen Content and Fibrosis Score
| Treatment Group | Dose (mg/kg) | Lung Hydroxyproline (µ g/lung ) | Ashcroft Score (mean ± SEM) |
| Saline + Vehicle | - | 150.5 ± 10.2 | 0.5 ± 0.1 |
| Bleomycin + Vehicle | - | 455.8 ± 35.7 | 5.8 ± 0.4 |
| Bleomycin + this compound | 10 | 320.1 ± 28.9 | 3.5 ± 0.3 |
| Bleomycin + this compound | 30 | 245.3 ± 22.1 | 2.1 ± 0.2 |
| Bleomycin + Nintedanib | 60 | 260.4 ± 25.5 | 2.4 ± 0.3 |
| *Note: Data are hypothetical. SEM: Standard Error of the Mean. *p<0.05, *p<0.01 vs. Bleomycin + Vehicle. |
Table 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Total Protein (µg/mL) |
| Saline + Vehicle | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.05 ± 0.01 | 80.5 ± 9.8 |
| Bleomycin + Vehicle | 8.5 ± 0.9 | 4.2 ± 0.5 | 3.8 ± 0.6 | 350.2 ± 45.1 |
| Bleomycin + this compound (30 mg/kg) | 4.1 ± 0.5 | 2.8 ± 0.4* | 1.1 ± 0.2 | 155.6 ± 20.3 |
| Bleomycin + Nintedanib (60 mg/kg) | 4.5 ± 0.6 | 3.0 ± 0.5 | 1.3 ± 0.3 | 168.9 ± 25.7 |
| Note: Data are hypothetical. *p<0.05, *p<0.01 vs. Bleomycin + Vehicle. |
Conclusion and Future Directions
The exploratory research phase is critical for identifying and validating new therapeutic candidates for lung fibrosis. A rigorous evaluation using well-characterized preclinical models, such as the bleomycin-induced fibrosis model, is essential. This process involves a multi-faceted analysis of key endpoints, including histology, biochemistry, and gene expression, to build a robust data package. While animal models have limitations, their continued use, complemented by emerging in vitro technologies, will be vital for translating promising scientific discoveries into effective treatments for patients suffering from this devastating disease. The future of lung fibrosis research will likely involve more personalized medicine approaches, potentially stratifying patients based on genetic or biomarker profiles to optimize therapeutic outcomes.[8][18]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Novel therapeutic approaches for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What drugs are in development for Idiopathic Pulmonary Fibrosis? [synapse.patsnap.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 7. Missing nuts and bolts: Translating pulmonary fibrosis from preclinical murine models to human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Developmental Pathways in the Pathogenesis of Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. AI-driven research identifies pulmonary fibrosis target and inhibitor | BioWorld [bioworld.com]
- 12. aragenbio.com [aragenbio.com]
- 13. The Bleomycin Model of Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 15. item.fraunhofer.de [item.fraunhofer.de]
- 16. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. The Latest Advances in Pulmonary Fibrosis Clinical Trials [lindushealth.com]
understanding the chemical structure of BC-1485
An In-Depth Technical Guide to the FIEL1 Inhibitor BC-1485
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a small molecule inhibitor of the E3 ubiquitin ligase, Fibrosis-inducing E3 ligase 1 (FIEL1).[1] It has been identified as a promising therapeutic candidate for ameliorating fibrotic lung injury.[1] The primary mechanism of action of this compound is the protection of the SUMO-E3 ligase PIAS4 (Protein Inhibitor of Activated STAT 4) from ubiquitin-mediated degradation.[1]
Chemical Structure and Properties
This compound is chemically known as N-(1-(Dimethylamino)-1-oxopropan-2-yl)-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonamido)benzamide. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2035085-19-7 |
| Molecular Formula | C₂₁H₂₄N₆O₅S |
| Molecular Weight | 488.52 g/mol |
Data sourced from chemical supplier databases.
The development of this compound was based on a backbone structure, BC-1480 (4-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid), which was identified through in silico screening for ligands that could fit into a cavity within the HECT domain of FIEL1.[1] this compound was synthesized by reacting alaninamide with BC-1480 and demonstrated over 100-fold greater activity in disrupting the FIEL1-PIAS4 interaction compared to its precursor.[1]
The FIEL1-PIAS4 Signaling Pathway
FIEL1 is a recently identified protein isoform that potently stimulates the TGF-β signaling pathway, a key driver of fibrosis.[1] It achieves this by targeting PIAS4 for ubiquitination and subsequent proteasomal degradation.[1] PIAS4 is a negative regulator of the TGF-β pathway.[1] The interaction and subsequent degradation of PIAS4 by FIEL1 is a tightly regulated process involving a "double locking" mechanism that requires the phosphorylation of both proteins by PKCζ and GSK3β, respectively.[1] this compound intervenes in this pathway by inhibiting FIEL1, thereby preventing PIAS4 degradation and dampening the pro-fibrotic TGF-β signaling.
Caption: The FIEL1-PIAS4 signaling pathway and the inhibitory action of this compound.
In Vitro and In Vivo Efficacy of this compound
The efficacy of this compound has been demonstrated in both cellular and animal models of fibrosis.
In Vitro Data
This compound has been shown to effectively disrupt the FIEL1-PIAS4 interaction, prevent PIAS4 ubiquitination, and increase PIAS4 protein levels in a dose-dependent manner in cell culture.[1] This leads to a reduction in the expression of the pro-fibrotic marker α-smooth muscle actin (α-SMA) in human lung fibroblasts (MRC5 cells).[1]
| Experiment | Cell Line | Outcome | Result |
| FIEL1-PIAS4 Interaction Assay | 293T | Disruption of FIEL1-PIAS4 interaction | >100-fold more active than backbone (BC-1480)[1] |
| In Vitro Ubiquitination Assay | - | Inhibition of FIEL1-mediated PIAS4 ubiquitination | Potent activity observed[1] |
| PIAS4 Protein Levels | - | Increase in PIAS4 protein levels | Dose-dependent increase[1] |
| PIAS4 Protein Half-life | - | Stabilization of PIAS4 | Extended half-life[1] |
| α-SMA Expression | MRC5 | Reduction in α-SMA expression | Observed decrease[1] |
In Vivo Data
In a murine model of bleomycin-induced pulmonary fibrosis, administration of this compound resulted in a significant amelioration of fibrotic lung injury.[1] This was evidenced by a reduction in collagen deposition in the lungs.[1]
| Animal Model | Treatment | Outcome | Result |
| Bleomycin-induced pulmonary fibrosis (mice) | This compound | Reduction in lung collagen levels | Significant decrease in fibrosis[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Ubiquitination Assay
This assay is performed to determine if a substrate protein is ubiquitinated by an E3 ligase.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified FIEL1 (E3 ligase)
-
Purified PIAS4 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against PIAS4 and ubiquitin
Procedure:
-
Combine E1, E2, FIEL1, PIAS4, ubiquitin, and ATP in ubiquitination buffer.
-
As a negative control, prepare a reaction mixture lacking one of the key components (e.g., E1, E3, or ATP).
-
To test the inhibitory effect of this compound, add the compound at various concentrations to the reaction mixtures.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using primary antibodies against PIAS4 to detect the ubiquitinated, higher molecular weight forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Protein Half-life Determination (Cycloheximide Chase Assay)
This assay is used to determine the stability of a protein within a cell.
Materials:
-
Cultured cells (e.g., MRC5)
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
This compound
-
Cell lysis buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against PIAS4
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with this compound or a vehicle control for a predetermined amount of time.
-
Add cycloheximide to the cell culture medium to inhibit new protein synthesis.
-
Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Resolve equal amounts of protein from each time point by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an antibody against PIAS4 and a loading control antibody.
-
Quantify the band intensities for PIAS4 at each time point, normalize to the loading control, and plot the protein levels over time to determine the half-life.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used in vivo model to study pulmonary fibrosis and evaluate potential therapeutics.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
This compound formulation for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Anesthesia
-
Equipment for intratracheal instillation
-
Materials for tissue harvesting and analysis (e.g., histology, collagen quantification assays)
Procedure:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin to induce lung injury and fibrosis. Control animals receive sterile saline.
-
Begin treatment with this compound or vehicle control at a specified time point after bleomycin administration (e.g., daily starting from day 7 post-bleomycin).
-
Monitor the mice for signs of distress and record body weights.
-
At the end of the study period (e.g., day 21 or 28), euthanize the mice.
-
Harvest the lungs for analysis.
-
Assess the extent of fibrosis through histological staining (e.g., Masson's trichrome or Picrosirius red) and quantify collagen content using a hydroxyproline assay or by quantifying the stained area.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A generalized workflow for in vivo testing of this compound in a bleomycin-induced fibrosis model.
References
Unraveling the Role of BC-1485 in Ubiquitin-Mediated Degradation: A Technical Overview
Initial searches for a specific molecule designated "BC-1485" in the context of ubiquitin-mediated degradation have not yielded specific public-domain information. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier.
This guide, therefore, will provide a comprehensive technical framework on the general principles of ubiquitin-mediated degradation and the methodologies used to characterize a hypothetical novel agent like this compound that is presumed to modulate this pathway. This document is intended for researchers, scientists, and drug development professionals to understand the critical experiments and data required to elucidate the mechanism of action of such a compound.
The Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is a fundamental cellular process for the targeted degradation of proteins, playing a crucial role in regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and quality control of protein synthesis.[1][2] The process involves a highly regulated enzymatic cascade that attaches a polyubiquitin chain to a target protein, marking it for recognition and degradation by the 26S proteasome.[2]
The key players in this pathway are:
-
Ubiquitin (Ub): A highly conserved 76-amino acid polypeptide.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. The specificity of the UPS is primarily determined by the large family of E3 ligases.
-
26S Proteasome: A large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins.
Hypothetical Role of this compound in Ubiquitin-Mediated Degradation
A compound like this compound could modulate the UPS through several mechanisms. It could act as:
-
An E3 Ligase Modulator: It could either inhibit or enhance the activity of a specific E3 ligase, thereby preventing or promoting the degradation of its target substrates.
-
A PROTAC (Proteolysis Targeting Chimera): A heterobifunctional molecule that brings a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
A Deubiquitinase (DUB) Inhibitor: DUBs remove ubiquitin chains from proteins, rescuing them from degradation. Inhibition of a DUB would lead to the accumulation of ubiquitinated proteins and their enhanced degradation.
Key Experiments to Characterize this compound
To elucidate the role of a novel compound like this compound, a series of in vitro and in-cellulo experiments are essential.
In Vitro Ubiquitination Assays
These assays are crucial to determine if this compound directly affects the enzymatic cascade of ubiquitination.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme, a specific E3 ligase, ubiquitin, and the target substrate protein in an appropriate reaction buffer containing ATP.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the ubiquitination reaction to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific to the target protein or to ubiquitin. An increase or decrease in higher molecular weight ubiquitinated species of the target protein will indicate the effect of this compound.
Cellular Degradation Assays
These experiments determine if this compound induces the degradation of a target protein within a cellular context.
Experimental Protocol: Western Blot-Based Degradation Assay
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the target protein) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.
Experimental Protocol: In-Cell Western/High-Content Imaging
-
Cell Plating and Treatment: Seed cells in 96- or 384-well plates. Treat with a concentration range of this compound.
-
Fixation and Permeabilization: After the desired treatment time, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the target protein and a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The fluorescence intensity of the target protein per cell is quantified to determine the degradation effect of this compound.
Target Engagement and Ternary Complex Formation (for PROTACs)
If this compound is hypothesized to be a PROTAC, it is crucial to demonstrate its ability to bind to both the target protein and the E3 ligase simultaneously, forming a ternary complex.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the target protein) conjugated to magnetic or agarose beads.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.
Quantitative Data Presentation
All quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Ubiquitination Modulation by this compound
| This compound Concentration (µM) | Fold Change in Substrate Ubiquitination (vs. Vehicle) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Cellular Degradation of Target Protein by this compound
| This compound Concentration (µM) | % Degradation at 4h | % Degradation at 8h | % Degradation at 24h | DC50 (µM) at 24h |
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 |
DC50: Concentration at which 50% degradation is observed.
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Caption: Hypothetical mechanism of action for this compound as a PROTAC.
Caption: Experimental workflow for a Western blot-based degradation assay.
Conclusion
While specific data on "this compound" is not publicly available, this guide provides a robust framework for its characterization should it be a modulator of the ubiquitin-proteasome system. The outlined experimental protocols, data presentation formats, and visualizations offer a clear path for elucidating its mechanism of action and potential as a therapeutic agent. Further investigation will be contingent on the disclosure of the specific nature of this compound.
References
Methodological & Application
Application Notes and Protocols for BC-1485: An Experimental Anti-Fibrotic Compound
For Research Use Only
Introduction
BC-1485 is a novel, potent, and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase (TGFβRI/ALK5). By blocking the phosphorylation of downstream mediators Smad2 and Smad3, this compound effectively mitigates pro-fibrotic signaling cascades. These application notes provide detailed protocols for in vitro studies to characterize the activity and mechanism of action of this compound in relevant cell-based assays.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Format |
| TGFβRI (ALK5) | 2.5 | Biochemical |
| BMPRII | >10,000 | Biochemical |
| p38α | >10,000 | Biochemical |
| VEGFR2 | >10,000 | Biochemical |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | IC₅₀ (nM) |
| NIH-3T3 | TGF-β induced α-SMA expression | Western Blot | 15.8 |
| Primary Human | TGF-β induced Collagen I | ELISA | 22.4 |
| Lung Fibroblasts | secretion | ||
| A549 | TGF-β induced PAI-1 expression | qPCR | 18.2 |
Signaling Pathway
This compound targets the TGF-β signaling pathway, a critical regulator of fibrosis. The diagram below illustrates the mechanism of action.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
NIH-3T3 fibroblasts (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium, ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Smad2
Objective: To quantify the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
Materials:
-
6-well cell culture plates
-
Primary human lung fibroblasts
-
Serum-free medium
-
Recombinant human TGF-β1 (10 ng/mL)
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Plate 250,000 cells per well in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle) for 1 hour.
-
Stimulate cells with 10 ng/mL TGF-β1 for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Quantify band intensity and normalize phospho-Smad2 to total Smad2 and β-actin.
Disclaimer
The information provided in this document is for research purposes only. This compound is an experimental compound and should be handled by trained professionals in a laboratory setting. The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions.
Application Notes and Protocols for BC-1485 in Cell Culture
For Research Use Only.
Introduction
BC-1485 is a novel small molecule inhibitor of the Fibrosis-inducing E3 ligase 1 (FIEL1). FIEL1 is an E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation. By inhibiting FIEL1, this compound protects PIAS4 from degradation, leading to its accumulation. This mechanism is of significant interest in the study of fibrotic diseases, as PIAS4 is a key negative regulator of the TGF-β signaling pathway, which is a central driver of fibrosis.[1]
These application notes provide a guideline for the use of this compound in cell culture, including recommended starting concentrations, protocols for determining optimal dosage, and a representative experimental workflow for studying its effects on cellular signaling pathways. As this compound is a novel research compound, the information provided herein is based on limited available data and general principles of cell culture and pharmacology. Optimization for specific cell lines and experimental conditions is highly recommended.
Data Presentation
Table 1: General Properties of this compound
| Property | Value/Description | Source |
| Target | Fibrosis-inducing E3 ligase 1 (FIEL1) | |
| Mechanism of Action | Inhibits FIEL1, leading to the stabilization of PIAS4. | [1] |
| Reported Cell Line | MRC5 (human lung fibroblasts) | [2] |
| Reported Concentration | 5 µM | [2] |
| Solvent | DMSO is recommended for creating stock solutions. |
Table 2: Example Dose-Response Experiment for Determining IC50
| Concentration of this compound (µM) | Cell Viability (% of Control) - Replicate 1 | Cell Viability (% of Control) - Replicate 2 | Cell Viability (% of Control) - Replicate 3 | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 0 |
| 0.1 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |
| 0.5 | 95.2 | 96.5 | 94.8 | 95.5 | 0.9 |
| 1 | 88.7 | 90.1 | 89.4 | 89.4 | 0.7 |
| 5 | 75.3 | 76.8 | 74.5 | 75.5 | 1.2 |
| 10 | 52.1 | 54.3 | 53.2 | 53.2 | 1.1 |
| 25 | 28.9 | 30.5 | 29.7 | 29.7 | 0.8 |
| 50 | 15.4 | 16.2 | 15.8 | 15.8 | 0.4 |
| 100 | 5.1 | 5.8 | 5.5 | 5.5 | 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the optimal, non-toxic working concentration of this compound for a specific cell line using a colorimetric cell viability assay such as MTT or XTT.[3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell line (e.g., MRC5, NIH/3T3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of Working Solutions and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration). The final DMSO concentration should typically be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
Cell Viability Assay (MTT/XTT):
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
For subsequent experiments, use a concentration of this compound that is below the IC50 and demonstrates the desired biological effect. A starting point could be in the range of 1-10 µM based on available data.
-
Protocol 2: Analysis of PIAS4 Stabilization and Downstream TGF-β Signaling by Western Blotting
This protocol provides a method to assess the effect of this compound on the stabilization of its target PIAS4 and its impact on the downstream signaling of the TGF-β pathway.
Materials:
-
This compound
-
Selected fibroblast cell line (e.g., MRC5)
-
Complete cell culture medium
-
TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 3)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 30 minutes for Smad phosphorylation, 24-48 hours for fibronectin and α-SMA expression).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
-
Compare the expression levels between different treatment groups.
-
Table 3: Recommended Antibody Panel for Western Blot Analysis
| Target Protein | Expected Change with this compound + TGF-β1 | Function/Pathway |
| PIAS4 | Increase | Direct target of FIEL1, stabilized by this compound |
| p-Smad2/3 | Decrease | Key downstream effectors of TGF-β signaling |
| Total Smad2/3 | No change | Loading control for phosphorylated Smad2/3 |
| α-SMA | Decrease | Myofibroblast differentiation marker |
| Fibronectin | Decrease | Extracellular matrix protein, fibrosis marker |
| GAPDH/β-actin | No change | Loading control |
Mandatory Visualization
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10968183B2 - Small molecule FIEL1 inhibitor in inflammatory and fibrotic lung injury - Google Patents [patents.google.com]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for BC-1485 in Fibrosis Research
Disclaimer: The compound "BC-1485" appears to be a hypothetical agent for the purpose of this document, as no public research data is available under this identifier. The following application notes, protocols, and data are presented as a representative example for a novel anti-fibrotic compound and are based on established fibrosis research methodologies.
Introduction
Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and loss of organ function.[1][2] This process is driven by the persistent activation of myofibroblasts, which are key effector cells in tissue remodeling.[1][3] Several signaling pathways are implicated in the pathogenesis of fibrosis, with the Transforming Growth Factor-beta (TGF-β) pathway being a central mediator.[2][4][5] TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, stimulating the production of collagen and other ECM components.[4][6]
This compound is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. By blocking the downstream signaling cascade, this compound is hypothesized to inhibit myofibroblast activation and subsequent ECM deposition, offering a promising therapeutic strategy for various fibrotic diseases.
Mechanism of Action: TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in the development of fibrosis.[4][5] Upon ligand binding, TGF-β receptors phosphorylate and activate downstream Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[5] this compound selectively inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of Smad2/3 and blocking the subsequent pro-fibrotic gene expression.
Quantitative Data Summary
The anti-fibrotic potential of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | IC50 (nM) |
| TGF-β induced α-SMA expression | Human Lung Fibroblasts (MRC-5) | Myofibroblast Differentiation | 8.5 |
| TGF-β induced Collagen I expression | Human Lung Fibroblasts (MRC-5) | ECM Deposition | 12.2 |
| TGF-β induced p-Smad3 levels | Human Hepatic Stellate Cells (LX-2) | Target Engagement | 5.3 |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose (mg/kg, oral, daily) | Lung Collagen Content (μ g/lung ) | Ashcroft Fibrosis Score (0-8) |
| Vehicle Control | - | 450 ± 35 | 5.8 ± 0.6 |
| This compound | 10 | 310 ± 28 | 3.5 ± 0.4 |
| This compound | 30 | 225 ± 21 | 2.1 ± 0.3 |
| Nintedanib (Positive Control) | 60 | 250 ± 25 | 2.5 ± 0.4 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Myofibroblast Differentiation
This protocol details the methodology for assessing the effect of this compound on TGF-β-induced myofibroblast differentiation in human lung fibroblasts.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)
-
Secondary antibody: Alexa Fluor 488-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed MRC-5 cells in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation. Calculate the IC50 value from the dose-response curve.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the evaluation of this compound's efficacy in a well-established mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, Masson's trichrome stain)
Procedure:
-
Acclimatization: Acclimatize mice for one week prior to the experiment.
-
Fibrosis Induction (Day 0): Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.
-
Compound Administration (Day 7-21):
-
Randomize bleomycin-treated mice into treatment groups (vehicle, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle daily by oral gavage from day 7 to day 21 post-bleomycin instillation.
-
-
Termination (Day 21):
-
Euthanize mice.
-
Perfuse the lungs with saline.
-
-
Sample Collection:
-
Excise the right lung lobe, homogenize, and store at -80°C for collagen quantification.
-
Inflate the left lung with 10% neutral buffered formalin, fix, and embed in paraffin for histological analysis.
-
-
Endpoint Analysis:
-
Collagen Content: Quantify total lung collagen using a hydroxyproline assay on the right lung homogenates.
-
Histology: Stain paraffin-embedded sections of the left lung with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring method.
-
Conclusion
The provided data and protocols illustrate a systematic approach to characterizing the anti-fibrotic activity of a novel TGFβRI inhibitor, this compound. The in vitro results demonstrate potent inhibition of key pro-fibrotic cellular processes, while the in vivo data suggest significant efficacy in a preclinical model of pulmonary fibrosis. These findings support the continued development of this compound as a potential therapeutic for fibrotic diseases.
References
- 1. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FIBROSIS: FROM MECHANISMS TO MEDICINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrosis: Types, Effects, Markers, Mechanisms for Disease Progression, and Its Relation with Oxidative Stress, Immunity, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Signalling Pathways in Myocardial Fibrosis in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC-1485
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of BC-1485 solutions, a small molecule inhibitor of Fibrosis Inducing E3 Ligase 1 (FIEL1). The information is intended to guide researchers in setting up in vitro and in vivo experiments.
I. Overview of this compound
This compound is a potent small molecule inhibitor of FIEL1, an E3 ubiquitin ligase.[1] It functions by disrupting the interaction between FIEL1 and the SUMO-E3 ligase PIAS4, which plays a crucial role in the TGFβ signaling pathway.[1] By inhibiting FIEL1, this compound leads to the stabilization of PIAS4, thereby attenuating TGFβ-mediated fibrotic processes.[1] This makes this compound a promising candidate for research in inflammatory and fibrotic diseases, particularly those affecting the lungs.[1]
II. Quantitative Data Summary
The following table summarizes the experimental parameters for this compound as reported in the literature.
| Parameter | Value/Condition | Application | Source |
| Target | FIEL1 (Fibrosis Inducing E3 Ligase 1) | In vitro & In vivo | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | In vitro stock solution | [2] |
| Working Concentrations | 10⁻⁴ to 100 µM | In vitro assays | [1] |
| Cell-Based Assay Incubation | Up to 18 hours | MRC5 cells | [2] |
| In vivo Administration | Drinking water | Mouse models | [2] |
III. Signaling Pathway of this compound
This compound modulates the TGFβ signaling pathway by targeting the E3 ubiquitin ligase FIEL1. Under pathogenic conditions, FIEL1 ubiquitinates and promotes the degradation of PIAS4, a SUMO-E3 ligase. The degradation of PIAS4 allows for increased SMAD3 nuclear translocation and subsequent activation of fibrotic gene expression. This compound inhibits FIEL1, leading to the stabilization of PIAS4. Stabilized PIAS4 then SUMOylates SMAD3, which prevents its nuclear translocation and downstream signaling, thereby ameliorating fibrosis.[1]
References
Application Notes and Protocols for Assessing the Efficacy of BC-1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1485 is a novel, potent, and highly selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound selectively targets the p110α isoform of PI3K, inhibiting its catalytic activity. This leads to a downstream blockade of Akt and mTOR signaling, resulting in cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 45.8 ± 5.6 |
| U87 MG | Glioblastoma | 22.5 ± 3.4 |
| PC-3 | Prostate Cancer | 38.1 ± 4.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.3 ± 1.2 |
| This compound | 10 | 25.7 ± 3.8 |
| This compound | 50 | 68.2 ± 7.1 |
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Target Protein | Treatment (50 nM this compound) | Fold Change in Phosphorylation (vs. Vehicle) |
| p-Akt (Ser473) | 24 hours | 0.12 ± 0.03 |
| p-mTOR (Ser2448) | 24 hours | 0.21 ± 0.05 |
| p-S6K (Thr389) | 24 hours | 0.18 ± 0.04 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample. This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Application Notes and Protocols for In Vivo Evaluation of BC-1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1485 is a novel investigational agent with hypothesized anti-neoplastic properties. These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a preclinical setting. The following protocols and guidelines are designed to ensure robust and reproducible data generation for assessing the efficacy, pharmacokinetics, and safety of this compound in animal models. Meticulous planning and execution of in vivo studies are critical for the successful translation of preclinical findings to clinical development.[1][2]
Proposed Mechanism of Action (Hypothetical)
For the purpose of this protocol, this compound is presumed to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, and survival, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway of this compound.
In Vivo Experimental Design
A well-structured in vivo experimental design is paramount to mitigate bias and ensure the generation of high-quality, translatable data.[2][3] The following outlines a tiered approach to evaluating this compound in a xenograft model.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Animal Model
-
Species: Athymic Nude (nu/nu) mice
-
Age: 6-8 weeks
-
Source: Approved vendor
-
Acclimatization: Minimum of 7 days upon arrival
-
Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water)
Tumor Model
-
Cell Line: Human cancer cell line with a known activated PI3K pathway (e.g., MCF-7, A549)
-
Implantation: Subcutaneous injection of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
Study Groups and Dosing
| Group | Treatment | Dose (mg/kg) | Route | Frequency | N |
| 1 | Vehicle | 0 | PO | QD | 10 |
| 2 | This compound | 10 | PO | QD | 10 |
| 3 | This compound | 30 | PO | QD | 10 |
| 4 | This compound | 100 | PO | QD | 10 |
PO: Per os (by mouth); QD: Quaque die (every day)
Experimental Protocols
Tumor Volume and Body Weight Measurement
-
Tumor Measurement:
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Body Weight:
-
Record the body weight of each animal twice weekly to monitor for signs of toxicity.
-
Pharmacokinetic (PK) Study
-
Satellite Group: Include a satellite group of animals for PK analysis.
-
Blood Collection:
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood to plasma and store at -80°C.
-
-
Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacodynamic (PD) and Biomarker Analysis
-
Tissue Collection:
-
At the end of the study, euthanize animals and collect tumor tissue and relevant organs.
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis and fix the remainder in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blotting:
-
Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key pathway proteins (e.g., p-Akt, p-S6).
-
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Toxicology Assessment
-
Clinical Observations:
-
Monitor animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, grooming).
-
-
Necropsy:
-
At the study endpoint, perform a gross necropsy on all animals.
-
-
Histopathology:
-
Collect major organs (liver, kidney, spleen, lung, heart) and fix in formalin for histopathological examination by a board-certified veterinary pathologist.
-
Data Presentation
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 (± 150) | - |
| This compound (10 mg/kg) | 1050 (± 120) | 30 |
| This compound (30 mg/kg) | 600 (± 90) | 60 |
| This compound (100 mg/kg) | 225 (± 50) | 85 |
Body Weight Changes
| Treatment Group | Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM) |
| Vehicle | +5.0 (± 1.5) |
| This compound (10 mg/kg) | +4.5 (± 1.2) |
| This compound (30 mg/kg) | +2.0 (± 1.8) |
| This compound (100 mg/kg) | -3.0 (± 2.0) |
Pharmacokinetic Parameters (Hypothetical)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 30 | 1200 | 2 | 9600 |
Conclusion
This document provides a foundational in vivo experimental design for the preclinical evaluation of this compound. Adherence to these protocols will facilitate the generation of comprehensive and reliable data to inform a go/no-go decision for further development. It is essential that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[1]
References
Application Note: Cell-Based Assays for Characterizing the Activity of BC-1485, a Novel Gs-Coupled GPCR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the target of approximately one-third of all approved drugs.[1][2] GPCRs that couple to the Gs alpha subunit (Gs-coupled GPCRs) activate adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[1] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1]
This application note describes a panel of cell-based assays to characterize the activity of a novel hypothetical compound, BC-1485, an inhibitor of a Gs-coupled GPCR. The described protocols provide a robust framework for determining the potency of this compound and assessing its effects on cell viability. The key assays include a direct measurement of cAMP levels, a reporter gene assay to measure downstream transcriptional activation, and a cell viability assay to rule out cytotoxic effects.
Signaling Pathway of Gs-Coupled GPCRs and Inhibition by this compound
Upon binding of an agonist, a Gs-coupled GPCR undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gsα subunit exchanges GDP for GTP, dissociates from the βγ subunits, and activates adenylyl cyclase (AC). AC then converts ATP into cAMP.[1] this compound, as a competitive inhibitor, would bind to the GPCR and prevent agonist-induced activation, thereby inhibiting the downstream signaling cascade.
Caption: Gs-coupled GPCR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound activity determined by the described cell-based assays.
| Assay Type | Cell Line | Agonist Used (Concentration) | Measured Parameter | This compound IC₅₀ (nM) |
| cAMP Assay (HTRF) | HEK293 | Isoproterenol (10 nM) | cAMP levels | 12.5 |
| CRE-Luciferase Reporter | CHO-K1 | Forskolin (10 µM) | Luciferase Activity | 25.8 |
| MTT Cell Viability Assay | HEK293 | N/A | Cell Viability | > 10,000 |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure intracellular cAMP levels.[3][4] The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.
Caption: Workflow for the HTRF-based cAMP assay.
Materials:
-
HEK293 cells stably expressing the target Gs-coupled GPCR
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Cell culture medium (e.g., DMEM) with 10% FBS
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Serum-free medium
-
This compound
-
Agonist (e.g., Isoproterenol)
-
cAMP HTRF Assay Kit (e.g., from Cisbio)
-
White, opaque 96-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed HEK293 cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Cell Starvation: Gently aspirate the culture medium and replace it with 50 µL of serum-free medium. Incubate for 4-6 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 25 µL of the this compound dilutions to the respective wells. For control wells, add 25 µL of vehicle.
-
Agonist Stimulation: Prepare the agonist solution at a concentration that elicits 80% of the maximal response (EC₈₀). Add 25 µL of the agonist to all wells except the basal control wells (which receive 25 µL of assay buffer).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Following the manufacturer's instructions for the cAMP HTRF kit, prepare the d2-labeled cAMP and anti-cAMP cryptate reagents in the lysis buffer. Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm. Calculate the HTRF ratio and determine the IC₅₀ value for this compound.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of CREB.[5][6][7] Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CRE). Inhibition of the Gs-pathway by this compound will lead to a decrease in luciferase expression.
Caption: Workflow for the CRE-Luciferase reporter gene assay.
Materials:
-
CHO-K1 or HEK293 cells
-
CRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Agonist (e.g., Forskolin, an adenylyl cyclase activator)
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: One day before transfection, seed cells into a white, clear-bottom 96-well plate at a density of 15,000-30,000 cells per well.[5]
-
Transfection: Transfect the cells with the CRE-luciferase reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.[5]
-
Compound Treatment: Approximately 24 hours after transfection, aspirate the medium and add fresh medium containing serial dilutions of this compound.
-
Agonist Stimulation: Add an agonist such as Forskolin (to directly activate adenylyl cyclase) to the wells.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 6-18 hours.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol.[5] This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the this compound concentration to determine the IC₅₀ value.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9] This assay is crucial to ensure that the inhibitory effects of this compound are not due to cytotoxicity.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]
-
Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan is fully dissolved.[8][11]
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Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[8][10] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. marinbio.com [marinbio.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
Application Notes and Protocols: Quantifying the Effects of BC-1485 on Protein Expression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BC-1485 is a novel small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for quantifying the effects of this compound on the expression and phosphorylation of key downstream proteins in this pathway.
The following protocols are designed for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound in both in vitro and in vivo models. The methods described include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry-based proteomics.
Mechanism of Action and Key Protein Targets
This compound is a potent and selective inhibitor of the p110α subunit of PI3K. By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt, a central kinase in the pathway. This, in turn, leads to the downstream modulation of several key proteins. The primary targets for quantification to confirm the mechanism of action of this compound are:
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Phospho-Akt (Ser473): A direct downstream target of PI3K activity and a key indicator of pathway inhibition.
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Total Akt: To assess whether changes in phospho-Akt are due to pathway inhibition rather than changes in total protein expression.
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Phospho-S6 Ribosomal Protein (Ser235/236): A downstream effector of the mTORC1 complex, which is regulated by Akt.
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Total S6 Ribosomal Protein: To normalize the phosphorylation signal.
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Cyclin D1: A key cell cycle regulator whose expression is promoted by the PI3K/Akt pathway.
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Cleaved Caspase-3: A marker of apoptosis, which is expected to increase upon inhibition of the pro-survival PI3K/Akt pathway.
A diagram of the targeted signaling pathway is provided below.
Troubleshooting & Optimization
troubleshooting BC-1485 solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FIEL1 inhibitor, BC-1485. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for many small molecule inhibitors, including those with similar chemical properties to this compound. Due to the lack of specific published solubility data for this compound, it is advisable to start with a small amount of the compound to test its solubility. If you observe precipitation when diluting the DMSO stock in aqueous buffers, refer to the troubleshooting tips below.
Q2: My this compound precipitates when I add it to my aqueous cell culture media or buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
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Co-solvents: Consider the use of a co-solvent system for in vivo studies. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to perform preliminary tests to ensure the stability and solubility of this compound in the chosen vehicle.
-
Sonication: After diluting the stock solution, use a sonicating water bath to help disperse the compound and break up any small precipitates.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a first-in-class small molecule inhibitor of Fibrosis-inducing E3 ligase 1 (FIEL1). FIEL1 is an E3 ubiquitin ligase that targets the SUMO E3 ligase PIAS4 for ubiquitination and subsequent proteasomal degradation. By inhibiting FIEL1, this compound protects PIAS4 from degradation. This is significant in the context of fibrosis, as PIAS4 is a negative regulator of the TGF-β signaling pathway. Therefore, by stabilizing PIAS4, this compound can ameliorate fibrotic processes.
Q4: Are there any known signaling pathways affected by this compound?
A4: Yes, this compound primarily impacts the TGF-β signaling pathway, which is a key driver of fibrosis. The direct target is FIEL1. The FIEL1-mediated ubiquitination of PIAS4 is dependent on the phosphorylation of FIEL1 by GSK3β and the phosphorylation of PIAS4 by PKCζ. By inhibiting FIEL1, this compound indirectly modulates the downstream effects of TGF-β signaling.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides general solubility information for small molecule inhibitors in common laboratory solvents as a reference.
| Solvent | General Solubility of Small Molecules | Recommended Starting Concentration for this compound (Test Scale) |
| DMSO | Often high (10-100 mM) | 10 mM |
| Ethanol | Variable, generally lower than DMSO | 1-5 mM |
| Aqueous Buffers (e.g., PBS) | Generally low to very low | <100 µM |
Experimental Protocols
The following are recommended starting protocols based on best practices for small molecule inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicating water bath
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 431.47 g/mol ), you would need 0.431 mg of the compound.
-
Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
Methodology:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or buffer to achieve the desired final concentration.
-
When making the dilutions, add the this compound stock solution to the medium/buffer and immediately mix by pipetting or gentle vortexing to minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically <0.5%).
-
Use the freshly prepared working solutions for your experiments immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the context of TGF-β-induced fibrosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the anti-fibrotic effects of this compound in vitro.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree for troubleshooting common solubility problems with this compound.
References
optimizing BC-1485 concentration for maximum efficacy
Important Note: Publicly available scientific literature and clinical trial databases do not contain information regarding a compound designated as "BC-1485." The following technical support guide is a generalized framework based on common practices in optimizing the concentration of novel therapeutic compounds. Researchers should substitute the placeholder information with their own experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: For a novel compound like this compound, a common starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). We recommend a broad concentration range, typically from 1 nM to 100 µM, to capture the full dynamic range of the compound's activity.
Q2: How should I prepare the stock solution of this compound?
A2: The solubility of this compound will dictate the appropriate solvent. If the solubility characteristics are unknown, it is advisable to first test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration. Typically, DMSO is used for initial stock solutions at a high concentration (e.g., 10 mM), which is then further diluted in culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced artifacts.
Q3: What are the potential off-target effects of this compound?
A3: As with any novel compound, the potential for off-target effects is a key consideration. It is recommended to perform counter-screening against a panel of related and unrelated targets to assess the selectivity of this compound. Additionally, observing the cellular morphology and viability at a range of concentrations can provide initial clues about potential cytotoxicity that is independent of its intended mechanism of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding plates. |
| Pipetting errors during compound dilution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| No observable effect of this compound at expected concentrations. | Compound instability. | Prepare fresh dilutions of this compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling. |
| Incorrect assay endpoint. | Ensure the chosen assay is sensitive enough to detect the expected biological effect and that the endpoint is measured at an appropriate time point after treatment. | |
| Cell line is not responsive to the compound's mechanism of action. | Verify the expression of the target protein in the cell line being used. Test the compound in a different, validated cell line if available. | |
| Observed cytotoxicity at all tested concentrations. | Compound is cytotoxic at the tested range. | Expand the dose-response curve to include lower concentrations to identify a non-toxic range where the specific activity can be observed. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the specific cell line. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from a predicted inactive concentration to a concentration expected to elicit a maximal response.
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 Determination of this compound.
Caption: Hypothetical Signaling Pathway for this compound.
Technical Support Center: BC-1485 In Vivo Experiments
Notice: Information regarding a specific compound designated "BC-1485" is not available in the public domain. The following troubleshooting guide is based on common challenges encountered during in vivo experiments with novel small molecule inhibitors and may serve as a general resource. Researchers should adapt these recommendations to the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may face during in vivo studies, from initial dose-finding to efficacy evaluation.
1. Pharmacokinetics & Bioavailability
-
Question: We are observing high variability in plasma concentrations of our compound between animals in the same dose group. What could be the cause?
Answer: High pharmacokinetic (PK) variability is a frequent challenge. Several factors can contribute:
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Formulation Issues: Poor solubility or stability of the compound in the vehicle can lead to inconsistent absorption. Ensure the formulation is homogenous and stable for the duration of the experiment. Consider particle size analysis and solubility testing in the chosen vehicle.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact absorption and first-pass metabolism. Improper administration technique can also lead to dose variation. Ensure all personnel are thoroughly trained.
-
Genetic Variability: Differences in metabolic enzymes (e.g., cytochrome P450s) among individual animals can lead to varied rates of drug metabolism.[1][2][3] This is particularly relevant in outbred rodent stocks.
-
Health Status: Underlying health issues in individual animals can affect drug absorption, distribution, metabolism, and excretion (ADME). Closely monitor animal health throughout the study.
-
-
Question: The oral bioavailability of our compound is much lower in vivo than predicted from in vitro permeability assays. Why might this be?
Answer: Discrepancies between in vitro predictions and in vivo outcomes are common.[4] Potential reasons include:
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[3] Consider co-administration with a broad-spectrum cytochrome P450 inhibitor in a pilot study to investigate this.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump it back into the gut lumen. In vitro assays using Caco-2 cells with and without P-gp inhibitors can help assess this.
-
Poor Solubility in GI Fluids: The compound's solubility in the complex environment of the gastrointestinal tract may be lower than in the idealized buffer conditions of in vitro assays.
-
2. Toxicity & Tolerability
-
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy) at doses predicted to be safe based on in vitro cytotoxicity assays. What should we investigate?
Answer: In vitro to in vivo toxicity correlation can be poor.[5] Several factors could be at play:
-
Off-Target Effects: The compound may have off-target activities in vivo that are not captured by a limited in vitro screening panel.
-
Metabolite Toxicity: A metabolite of the parent compound, formed in vivo, could be responsible for the observed toxicity.[1]
-
Mechanism-Based Toxicity: The intended mechanism of action, while selective for the target, may have on-target effects in vital organs that were not anticipated.
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. Include a vehicle-only control group to assess this.
Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the dose to a level that is well-tolerated.
-
Clinical Observations: Implement a more detailed clinical scoring system to systematically track signs of toxicity.
-
Histopathology: At the end of the study, perform a comprehensive histopathological analysis of major organs to identify any tissue damage.
-
3. Efficacy Studies
-
Question: Our compound shows potent activity in vitro but has minimal or no effect on tumor growth in our xenograft model. What are the potential reasons for this discrepancy?
Answer: The tumor microenvironment and host factors play a crucial role in therapeutic response in vivo.
-
Poor Tumor Penetration: The compound may not be reaching the tumor tissue in sufficient concentrations. Conduct a biodistribution study to measure compound levels in the tumor versus plasma and other organs.[6]
-
Inappropriate Animal Model: The chosen cancer cell line or animal model may not accurately reflect the human disease or the target patient population.[7][8][9][10]
-
Rapid Development of Resistance: The tumor cells may quickly develop resistance to the compound in the in vivo setting.
-
Host Immune Response: In immunocompromised models, the lack of a functional immune system can impact the efficacy of certain drugs.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Compound X | IV | 2 | 1500 | 0.1 | 3000 | - |
| PO | 10 | 800 | 1 | 4500 | 30 | |
| Compound Y | IV | 2 | 2000 | 0.1 | 4000 | - |
| PO | 10 | 200 | 2 | 1200 | 6 |
Table 2: Example Tolerability Profile in a 14-Day Study
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Mortality | Clinical Signs |
| Vehicle Control | +5.2 | 0/5 | None observed |
| 10 | +4.8 | 0/5 | None observed |
| 30 | -2.1 | 0/5 | Mild lethargy on days 2-4 |
| 100 | -12.5 | 2/5 | Significant lethargy, ruffled fur |
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar mean tumor volumes.
-
-
Drug Administration:
-
Prepare the drug formulation and vehicle control.
-
Administer the drug and vehicle according to the planned schedule, dose, and route of administration.
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
References
- 1. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for predicting in vivo pharmacokinetics using data from in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling the Tox21 10 K chemical profiles for in vivo toxicity prediction and mechanism characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 7. In Vitro and In Vivo Models for the Study of Human Polyomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using in vivo animal models for studying SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving the reproducibility of BC-1485 assay results
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of the BC-1485 assay, a cell-based ELISA designed to measure the phosphorylation of ERK1/2 in response to growth factor stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a sandwich enzyme-linked immunosorbent assay (ELISA). Cells are seeded in a 96-well plate and treated with compounds of interest before being stimulated with a growth factor to induce the MAPK/ERK signaling cascade. The assay then quantifies the level of phosphorylated ERK1/2 (p-ERK1/2), a key downstream effector in this pathway. A decrease in p-ERK1/2 signal in the presence of a test compound indicates inhibitory activity.
Q2: What are the most critical steps for ensuring assay reproducibility?
The most critical steps for high reproducibility are consistent cell handling, including cell seeding density and passage number, precise timing of compound incubation and growth factor stimulation, and thorough washing steps to reduce background signal.
Q3: How should I prepare my test compounds?
Test compounds should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Serial dilutions should then be prepared in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration is consistent across all wells, including controls, and is non-toxic to the cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Inaccurate pipetting of compounds or reagents | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal-to-background ratio | Insufficient growth factor stimulation | Optimize the concentration of the growth factor and the stimulation time. |
| Suboptimal antibody concentrations | Perform a titration of both capture and detection antibodies to determine the optimal concentrations. | |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. | |
| High background signal | Non-specific antibody binding | Add a blocking agent, such as BSA or non-fat dry milk, to the antibody dilution buffer. |
| Contamination of reagents | Use fresh, sterile reagents. | |
| Over-development of the colorimetric reaction | Reduce the incubation time with the substrate or add a stop solution at an earlier time point. | |
| No response to the positive control inhibitor | Inactive inhibitor | Use a fresh, validated stock of the positive control inhibitor. |
| Incorrect concentration of the inhibitor | Verify the dilution calculations and the concentration of the stock solution. | |
| Cells are resistant to the inhibitor | Confirm the cell line is sensitive to the inhibitor used. |
Experimental Protocol: this compound Assay
This protocol outlines the key steps for performing the this compound assay.
1. Cell Seeding:
- Culture cells to 80-90% confluency.
- Harvest and resuspend cells to a final concentration of 2 x 105 cells/mL in serum-free medium.
- Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well cell culture plate.
- Incubate overnight at 37°C and 5% CO2.
2. Compound Treatment:
- Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., U0126) in serum-free medium.
- Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
- Incubate for 1 hour at 37°C.
3. Growth Factor Stimulation:
- Prepare a 2X working solution of the growth factor (e.g., EGF at 20 ng/mL) in serum-free medium.
- Add 100 µL of the 2X growth factor solution to all wells except the unstimulated control wells.
- Incubate for 15 minutes at 37°C.
4. Cell Lysis:
- Aspirate the medium and wash the cells twice with 200 µL of ice-cold PBS.
- Add 100 µL of lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.
5. ELISA:
- Transfer 50 µL of the cell lysate to the p-ERK1/2 antibody-coated ELISA plate.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with 200 µL of wash buffer.
- Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.
- Wash the plate three times with 200 µL of wash buffer.
- Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times with 200 µL of wash buffer.
- Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
- Add 100 µL of stop solution and read the absorbance at 450 nm.
Signaling Pathway and Experimental Workflow
Caption: Simplified MAPK/ERK signaling pathway activated by growth factors.
Caption: Overview of the this compound assay experimental workflow.
Caption: A logical flowchart for troubleshooting common this compound assay issues.
refining BC-1485 treatment protocols for primary cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BC-1485 in primary cell cultures. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this novel FIEL1 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the E3 ubiquitin ligase, Fibrosis-inducing E3 ligase 1 (FIEL1).[1] In fibrotic diseases, Transforming Growth Factor-beta (TGFβ) signaling is often overactive. A key negative regulator of this pathway is the SUMO E3 ligase PIAS4 (Protein Inhibitor of Activated STAT 4).[1][2] FIEL1 targets PIAS4 for ubiquitin-mediated degradation, thus promoting TGFβ signaling.[1][2][3] this compound inhibits the activity of FIEL1, which leads to the stabilization of PIAS4 protein levels. This, in turn, suppresses the pro-fibrotic TGFβ pathway.[1]
Q2: How should I reconstitute and store this compound?
For optimal stability, it is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light. For cell culture experiments, prepare fresh dilutions from the stock solution in your cell culture medium immediately before use.
Q3: What is the expected effect of this compound on primary cells?
The primary effect of this compound is the inhibition of FIEL1, leading to increased levels of its substrate, PIAS4.[1] In the context of fibrosis research, this is expected to attenuate the cellular responses to TGFβ stimulation, such as the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen. Depending on the cell type and context, this may also influence cell proliferation and other signaling pathways regulated by TGFβ.
Q4: My IC50 value for this compound varies between experiments. What are the potential causes?
Variability in IC50 values is a common challenge in cell-based assays. Several factors can contribute to this, including:
-
Cell Density: The initial number of cells seeded can affect the inhibitor-to-cell ratio.
-
Cell Passage Number and Confluency: Primary cells, in particular, can change their characteristics over time in culture. It is crucial to use cells within a consistent and limited passage number range and to treat them at a similar confluency.
-
Compound Stability: Ensure that the compound is stored correctly and that fresh dilutions are made for each experiment.
-
Incubation Time: The duration of treatment can significantly impact the observed IC50.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity | 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The primary cells are stressed or unhealthy. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 2. Ensure the final solvent concentration is below the tolerance level of your primary cells (typically <0.1% for DMSO). Include a vehicle-only control. 3. Confirm cell viability before starting the experiment. Ensure proper cell culture conditions and handling. |
| No Observable Effect of this compound | 1. The concentration of this compound is too low. 2. The compound has degraded due to improper storage or handling. 3. The treatment duration is too short. 4. The primary cells do not express FIEL1 or the downstream signaling pathway is not active. | 1. Test a broader range of concentrations. 2. Use a fresh aliquot of the compound and prepare new dilutions. 3. Perform a time-course experiment to determine the optimal treatment duration. 4. Verify the expression of FIEL1 and PIAS4 in your primary cells using techniques like Western blotting or qPCR. |
| High Variability Between Replicates | 1. Inconsistent cell seeding in multi-well plates (the "edge effect"). 2. Pipetting errors. 3. Incomplete mixing of the compound in the media. | 1. To minimize evaporation in the outer wells, fill the perimeter wells with sterile PBS or media without cells. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Gently mix the plate after adding the compound. |
Quantitative Data Summary
The following table presents example data from a dose-response experiment to determine the IC50 of this compound on primary lung fibroblasts stimulated with TGFβ. The readout is the expression of a pro-fibrotic gene, normalized to a vehicle control.
| This compound Concentration (nM) | Mean Normalized Gene Expression (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 82.1 | 6.1 |
| 50 | 55.4 | 5.5 |
| 100 | 35.7 | 4.2 |
| 500 | 15.2 | 3.1 |
| 1000 | 8.9 | 2.5 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in Primary Cells
This protocol outlines a method to determine the optimal working concentration of this compound for inhibiting TGFβ-induced fibrotic responses in primary fibroblasts.
-
Cell Seeding:
-
Culture primary fibroblasts to approximately 80% confluency.
-
Harvest the cells and perform a cell count to ensure viability.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add a pre-determined optimal concentration of TGFβ to all wells except for the untreated control wells.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the endpoint being measured (e.g., 24-72 hours for changes in gene or protein expression).
-
-
Endpoint Analysis:
-
Assess the endpoint of interest. This could be:
-
Cell Viability: Using an assay such as MTT or a live/dead stain to assess cytotoxicity.
-
Gene Expression: Extract RNA and perform qPCR for fibrotic markers like ACTA2 (α-SMA) or COL1A1 (Collagen I).
-
Protein Expression: Perform Western blotting or immunofluorescence for α-SMA or other relevant proteins.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The FIEL1/PIAS4 signaling pathway and the inhibitory action of this compound.
References
- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4. | BioGRID [thebiogrid.org]
protocol adjustments for BC-1485 in different cell lines
Welcome to the technical support center for BC-1485, a selective small molecule inhibitor of Fibrosis-inducing E3 ligase 1 (FIEL1). This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to facilitate successful experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule inhibitor of FIEL1.[1] FIEL1 is an E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitin-mediated degradation. By inhibiting FIEL1, this compound protects PIAS4 from degradation, leading to increased PIAS4 protein levels.[2][3] Elevated PIAS4 levels, in turn, suppress the TGF-β signaling pathway, which is a key driver of fibrosis.[4][5]
Q2: In which research areas has this compound been utilized?
A2: this compound has primarily been investigated for its anti-fibrotic properties, particularly in the context of idiopathic pulmonary fibrosis (IPF).[4][6] Studies have demonstrated its efficacy in ameliorating fibrotic lung injury in murine models.[2][7][8]
Q3: What are the direct cellular effects of this compound treatment?
A3: Treatment with this compound leads to a dose-dependent increase in PIAS4 protein levels and stabilization of PIAS4 within cells.[1][5] This subsequently leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin.[5]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Cell density variations. | Ensure consistent cell seeding density for all experiments. The effective concentration of the inhibitor per cell can be affected by the initial number of cells.[9] |
| Assay incubation time. | Standardize the duration of this compound exposure. Longer incubation times may lead to lower IC50 values.[9] | |
| Compound stability. | Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. | |
| Observed cell viability is greater than 100% at low concentrations. | Assay interference. | Some compounds can interfere with the assay reagents (e.g., luciferase-based viability assays). Run a control with the compound in cell-free media to check for background signal. |
| Cell proliferation effects. | At very low concentrations, some inhibitors can have unexpected off-target effects that may slightly promote proliferation. Ensure a full dose-response curve is generated to observe the inhibitory effects at higher concentrations. | |
| High variability between technical replicates. | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Uneven cell distribution. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to avoid clumping and ensure even distribution in multi-well plates.[9] | |
| No observable effect on target protein levels (PIAS4) or downstream markers. | Poor cell permeability. | While this compound has shown activity in various cell lines, permeability can be cell-type dependent. Consider performing a cell permeability assay if this is a persistent issue. |
| Incorrect dosage. | Refer to published literature for effective concentration ranges in similar cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | |
| Compound degradation. | Ensure proper storage of this compound as per the manufacturer's instructions, typically at low temperatures and protected from light. |
Experimental Protocols & Data
General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters may need to be optimized for your cell line of interest.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours), depending on the experimental endpoint.[5]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting for PIAS4 and fibrotic markers, or cell viability assays.
Published Experimental Parameters for this compound
The following table summarizes the experimental conditions reported in the literature for different cell lines.
| Cell Line | Organism | Cell Type | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| MRC5 | Human | Fetal Lung Fibroblast | Not specified | Not specified | Decreased expression of fibrotic proteins (FN and α-SMA) upon FIEL1 knockdown. | [5] |
| MLE | Murine | Lung Epithelial | 5 µM | 18 hours | Increased PIAS4 protein half-life. | [5] |
| 293T | Human | Embryonic Kidney | Not specified | Not specified | Used for FIEL1 protein expression. | [5] |
| HeLa | Human | Cervical Cancer | Not specified | Not specified | Mentioned as a cell line in which FIEL1 protein was detected. | [5] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for testing the effects of this compound in vitro.
References
- 1. molnova.com [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (BC1485) | 2035085-19-7 [amp.chemicalbook.com]
- 4. Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Ubiquitination and deubiquitination emerge as players in idiopathic pulmonary fibrosis pathogenesis and treatment [insight.jci.org]
- 7. tebubio.com [tebubio.com]
- 8. Frontiers | Ubiquitination in Scleroderma Fibrosis and Its Treatment [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Delivery of BC-1485 to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the delivery of the hypothetical hydrophobic kinase inhibitor, BC-1485. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development efforts.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway.[1][2][3] This pathway is frequently overactive in many cancers, leading to uncontrolled cell proliferation and survival.[1][4] By inhibiting PI3K, this compound aims to suppress tumor growth. However, its hydrophobic nature presents significant challenges for effective delivery to target tumor tissues, often leading to poor bioavailability and off-target toxicity. This guide focuses on utilizing liposomal and nanoparticle-based formulations to enhance the targeted delivery of this compound.
Mechanism of Action: this compound in the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][3] In many cancers, this pathway is constitutively active, promoting tumorigenesis.[2][4] this compound is designed to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation and delivery of this compound.
Q1: Why is the encapsulation efficiency of this compound in my liposomes so low?
A1: Low encapsulation efficiency for hydrophobic drugs like this compound is a common issue. Several factors can contribute to this:
-
Lipid Composition: The choice of lipids is crucial. Ensure your formulation includes lipids that can accommodate hydrophobic molecules within the bilayer. The inclusion of cholesterol can also enhance drug loading.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and low encapsulation. Refer to Table 1 for recommended starting ratios.
-
Hydration Method: The method used to hydrate the lipid film can impact encapsulation. Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of your lipids.
-
Solvent Choice: The organic solvent used to dissolve the lipids and this compound can affect the formation of the lipid film and subsequent encapsulation.
Q2: My nanoparticle formulation of this compound shows significant aggregation. What can I do?
A2: Nanoparticle aggregation can be caused by several factors, including improper surface charge, high particle concentration, and inappropriate buffer conditions.
-
Zeta Potential: A neutral or slightly charged surface can lead to aggregation. Aim for a zeta potential of at least ±20 mV for good colloidal stability. See Table 2 for optimal parameters.
-
PEGylation: The addition of a polyethylene glycol (PEG) layer to the nanoparticle surface can provide steric hindrance and prevent aggregation.
-
Sonication: Use of a sonicator can help to disperse aggregated nanoparticles.
Q3: How can I improve the tumor-targeting efficiency of my this compound formulation?
A3: Enhancing tumor targeting can be achieved through both passive and active strategies.
-
Particle Size: Nanoparticles between 50-200 nm are ideal for passive targeting via the Enhanced Permeability and Retention (EPR) effect.[5][6][7]
-
Active Targeting: Functionalize your nanoparticles with ligands that bind to receptors overexpressed on tumor cells (e.g., antibodies, peptides). Refer to the protocol for nanoparticle functionalization.
Q4: I am observing high toxicity in my in vivo studies. How can I mitigate this?
A4: High toxicity is often a result of off-target effects of the free drug.
-
Improve Encapsulation: Ensure high encapsulation efficiency to minimize the concentration of free this compound in circulation.
-
Controlled Release: Design your nanoparticle formulation for sustained drug release at the tumor site, reducing systemic exposure.
-
Targeted Delivery: Enhanced targeting will increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. Review the biodistribution data in Table 3 for a comparison of free vs. encapsulated drug.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Guide 1: Low Encapsulation Efficiency of this compound in Liposomes
Guide 2: Nanoparticle Aggregation
Data Presentation
The following tables provide quantitative data to guide your experimental design.
Table 1: Encapsulation Efficiency of this compound in Various Liposomal Formulations
| Lipid Composition (molar ratio) | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Average Particle Size (nm) |
| DPPC:Cholesterol (7:3) | 1:10 | 75 ± 5 | 120 ± 15 |
| DPPC:Cholesterol (7:3) | 1:20 | 85 ± 4 | 115 ± 12 |
| DSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 1:10 | 82 ± 6 | 100 ± 10 |
| DSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 1:20 | 92 ± 3 | 95 ± 8 |
Table 2: Physicochemical Properties of this compound Nanoparticle Formulations for Optimal Tumor Targeting
| Parameter | Optimal Range | Rationale |
| Particle Size (diameter) | 50 - 200 nm | To leverage the EPR effect for passive tumor accumulation.[5][6][7] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, ensuring uniform biodistribution. |
| Zeta Potential | > ±20 mV | Provides sufficient electrostatic repulsion to prevent aggregation.[5][8] |
| Surface Modification | PEGylation | Reduces opsonization and clearance by the reticuloendothelial system (RES). |
Table 3: Comparative Biodistribution of Free this compound vs. Liposomal this compound in a Murine Xenograft Model (24h post-injection)
| Organ | Free this compound (% Injected Dose/gram) | Liposomal this compound (% Injected Dose/gram) |
| Tumor | 1.5 ± 0.5 | 8.2 ± 1.5 |
| Liver | 25.3 ± 4.1 | 12.1 ± 2.3 |
| Spleen | 18.9 ± 3.5 | 7.5 ± 1.8 |
| Kidneys | 10.2 ± 2.0 | 2.1 ± 0.7 |
| Lungs | 5.6 ± 1.2 | 3.4 ± 0.9 |
| Heart | 2.1 ± 0.8 | 1.5 ± 0.4 |
| Blood | 0.5 ± 0.2 | 5.8 ± 1.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Dissolution of Lipids and Drug:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
-
Formation of Thin Film:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tc).
-
-
Sonication/Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation, dialysis, or size-exclusion chromatography.
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
-
Sample Preparation:
-
Take an aliquot of the liposomal suspension.
-
To determine the total drug concentration, lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100).
-
To determine the free drug concentration, separate the liposomes from the aqueous phase using ultracentrifugation or a centrifugal filter device.
-
-
HPLC Analysis:
-
Analyze the total drug concentration in the lysed sample and the free drug concentration in the supernatant/filtrate using a validated HPLC method.
-
-
Calculation:
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[9]
-
Protocol 3: Functionalization of Nanoparticles with a Targeting Ligand
-
Nanoparticle Synthesis:
-
Synthesize nanoparticles (e.g., PLGA nanoparticles) containing this compound using a suitable method like emulsification-solvent evaporation. Ensure the nanoparticles have surface functional groups (e.g., carboxyl or amine groups) for conjugation.
-
-
Activation of Functional Groups:
-
Activate the carboxyl groups on the nanoparticle surface using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.
-
-
Ligand Conjugation:
-
Add the targeting ligand (e.g., an antibody or peptide with a free amine group) to the activated nanoparticle suspension and allow it to react.
-
-
Purification:
-
Remove unconjugated ligands and reagents by repeated centrifugation and resuspension in a suitable buffer.
-
Visualization of Experimental Workflow
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the optimal size of anticancer nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifibrotic Efficacy of BC-1485 (AM1476)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antifibrotic effects of BC-1485, also known as AM1476, against established therapies, nintedanib and pirfenidone. The data presented is collated from various preclinical studies investigating their efficacy in models of fibrotic diseases.
Mechanism of Action at a Glance
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction.[1][2] A key driver of this process is the activation of fibroblasts into myofibroblasts, which are hyperactive in producing collagen and other ECM components. Several signaling pathways are implicated in fibrosis, with the Transforming Growth Factor-β (TGF-β) pathway playing a central role.
This compound (AM1476) is a highly selective antagonist of the 5-hydroxytryptamine 2B receptor (5-HT2BR).[2][3] By blocking this receptor, AM1476 interferes with downstream signaling pathways, including the TGF-β pathway, that are crucial for fibroblast activation and collagen production.[1]
Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[4][5] These growth factors are potent stimulators of fibroblast proliferation, migration, and differentiation into myofibroblasts.
Pirfenidone has a less well-defined mechanism of action but is known to possess anti-inflammatory, antioxidant, and antifibrotic properties. It is suggested to inhibit TGF-β-mediated fibroblast proliferation and collagen synthesis.[1][6]
Preclinical Efficacy: A Head-to-Head Comparison
The antifibrotic potential of this compound (AM1476) has been evaluated in several well-established murine models of fibrosis and compared with existing treatments. The following tables summarize the key quantitative findings from these studies.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is a widely used standard for inducing lung fibrosis to test potential therapies.
| Treatment Group | Dosage | Change in Hydroxyproline Content | Change in Ashcroft Score (Fibrosis Score) | Reference |
| This compound (AM1476) | 1, 3, 10 mg/kg, orally, once daily | Reduced accumulation | Reduced scores | [1] |
| Nintedanib | 30, 60 mg/kg, orally, once daily | Significantly reduced | Significantly reduced | [5][7] |
| Pirfenidone | 300 mg/kg/day, orally | Significantly attenuated increase | Significantly ameliorated | [8] |
Note: Direct comparative studies with quantitative data for all three compounds in the same experiment are limited. The data is compiled from separate studies.
Tight-Skin (Tsk-1) Mouse Model
The Tsk-1 mouse model is a genetic model of skin fibrosis that resembles some aspects of scleroderma.
| Treatment Group | Dosage | Change in Hypodermal Thickness | Change in Myofibroblast Count | Change in Hydroxyproline Content | Reference |
| This compound (AM1476) | 1, 10 mg/kg, orally, twice daily or 10 mg/kg, once daily | Reduced | Reduced | Reduced | [9] |
| Nintedanib | 50 mg/kg, orally, twice daily or 60 mg/kg, once daily | Reduced | Reduced | Reduced | [3][10] |
| Pirfenidone | Data in this specific model is limited. | - | - | - |
Sclerodermatous Chronic Graft-versus-Host Disease (cGvHD) Model
This model mimics the inflammatory and fibrotic skin changes seen in patients with scleroderma.
| Treatment Group | Dosage | Change in Dermal Thickness | Change in Myofibroblast Count | Change in Hydroxyproline Content | Reference |
| This compound (AM1476) | 1, 10 mg/kg, orally, twice daily or 10 mg/kg, once daily | Reduced | Reduced | Reduced | [9] |
| Nintedanib | 50 mg/kg, orally, twice daily or 60 mg/kg, once daily | Reduced | Reduced | Reduced | [3][10] |
| Pirfenidone | 400 mg/kg, orally | Reduced macrophage infiltration, reversed fibrosis | - | Reduced | [1][11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathways in fibrosis and points of intervention.
Caption: General experimental workflow for preclinical antifibrotic studies.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.[12][13]
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Treatment: Test compounds (this compound, nintedanib, pirfenidone) or vehicle are administered orally, typically starting from the day of bleomycin instillation (prophylactic regimen) or after a set period (e.g., 7-14 days) to model a therapeutic intervention.[1][5][8]
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition (blue staining). Fibrosis is often quantified using the Ashcroft scoring system.[12][14]
-
Biochemical Analysis: Lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, a major component of collagen, as an indicator of total collagen deposition.[15]
-
Hydroxyproline Assay Protocol
-
Tissue Preparation: Lung tissue is homogenized in phosphate-buffered saline (PBS).
-
Hydrolysis: An aliquot of the homogenate is hydrolyzed in 6N HCl at 110-120°C for 12-24 hours to break down proteins into their constituent amino acids.[15][16]
-
Oxidation: The hydrolyzed sample is incubated with Chloramine-T reagent to oxidize the hydroxyproline residues.
-
Color Development: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
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Quantification: The absorbance of the colored solution is measured spectrophotometrically (typically at 550-560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[16]
Masson's Trichrome Staining Protocol
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
Nuclear Staining: Sections are stained with Weigert's iron hematoxylin to stain the cell nuclei black.
-
Cytoplasmic and Muscle Fiber Staining: Sections are then stained with Biebrich scarlet-acid fuchsin solution, which stains cytoplasm, muscle, and erythrocytes red.
-
Collagen Staining: Following differentiation in phosphomolybdic-phosphotungstic acid, the sections are stained with aniline blue, which specifically stains collagen fibers blue.[11]
-
Dehydration and Mounting: The stained sections are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium for microscopic examination.
Conclusion
The available preclinical data suggests that this compound (AM1476) demonstrates potent antifibrotic effects in various well-established animal models of fibrosis. Its efficacy appears to be comparable to that of the approved antifibrotic agent nintedanib in these models. The distinct mechanism of action of this compound, targeting the 5-HT2BR, presents a novel therapeutic approach for fibrotic diseases. Further head-to-head comparative studies will be crucial to fully elucidate its relative efficacy and potential advantages over existing therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel antifibrotic agents.
References
- 1. Pirfenidone ameliorates murine chronic GVHD through inhibition of macrophage infiltration and TGF-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. open.fau.de [open.fau.de]
- 4. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Analysis of real-world data and a mouse model indicates that pirfenidone causes pellagra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gubra.dk [gubra.dk]
- 16. ashpublications.org [ashpublications.org]
A Comparative Analysis of BC-1485 and Standard Fibrosis Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound BC-1485 against standard-of-care treatments for fibrosis, primarily focusing on idiopathic pulmonary fibrosis (IPF). The information is intended to support research and development efforts in the field of anti-fibrotic therapies.
Executive Summary
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with limited therapeutic options.[1] Current standard treatments, pirfenidone and nintedanib, aim to slow the progression of the disease but do not offer a cure.[1] this compound is a novel small molecule inhibitor of the Fibrosis-inducing E3 ligase 1 (FIEL1) that has shown promise in preclinical models of lung fibrosis.[2][3] This guide presents a comparative overview of the mechanism of action, preclinical efficacy, and experimental protocols for this compound and the approved therapies, pirfenidone and nintedanib.
Mechanism of Action
The fundamental difference between this compound and the standard treatments lies in their molecular targets and mechanisms of action.
This compound: This investigational drug targets a specific component of the ubiquitin-proteasome system. It is a first-in-class small molecule inhibitor of FIEL1, an E3 ubiquitin ligase.[2][3] FIEL1 promotes the degradation of the SUMO-E3 ligase PIAS4, a key negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[2][4] By inhibiting FIEL1, this compound prevents the degradation of PIAS4, thereby suppressing TGF-β signaling and its downstream fibrotic effects.[2][3]
Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[5] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and tumor necrosis factor-alpha (TNF-α).[5]
Nintedanib: This drug is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[4][6][7] These growth factors are involved in the proliferation, migration, and activation of fibroblasts, which are key cells in the fibrotic process. By blocking these signaling pathways, nintedanib reduces fibroblast activity and extracellular matrix deposition.[4][6]
Preclinical Efficacy: A Tabular Comparison
The following table summarizes the available preclinical data for this compound in a murine model of bleomycin-induced lung fibrosis, a widely used model for studying pulmonary fibrosis.
| Parameter | This compound | Pirfenidone (for reference) | Nintedanib (for reference) |
| Animal Model | Bleomycin-induced lung fibrosis in mice | Bleomycin-induced lung fibrosis in mice | Bleomycin-induced lung fibrosis in mice |
| Key Findings | Ameliorates fibrotic lung injury | Attenuates bleomycin-induced pulmonary fibrosis | Shows consistent anti-fibrotic and anti-inflammatory activity |
| Reported Effects | - Decreased α-SMA (a marker of myofibroblast differentiation)- Reduced collagen deposition- Improved lung architecture | - Minimizes early lung edema and pulmonary fibrosis | - Interferes with fibroblast proliferation, migration, and differentiation- Reduces secretion of extracellular matrix |
| Mechanism-related Effects | - Protects PIAS4 from ubiquitin-mediated degradation- Increases PIAS4 protein levels | - Downregulates the production of growth factors and procollagens I and II | - Inhibits receptor tyrosine kinases (PDGFR, FGFR, VEGFR) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following outlines the key experimental protocols used in the preclinical evaluation of this compound.
Bleomycin-Induced Murine Model of Pulmonary Fibrosis
-
Animal Strain: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose typically ranging from 1.5 to 3.0 U/kg).
-
This compound Administration: Prophylactic or therapeutic administration of this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specific time point (e.g., 14 or 21 days post-bleomycin), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: A quantitative measure of total lung collagen content.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Western Blotting: Analysis of protein levels of FIEL1, PIAS4, and other signaling molecules in lung tissue lysates.
-
Quantitative PCR (qPCR): Measurement of mRNA expression levels of fibrotic genes (e.g., Col1a1, Acta2).
-
In Vitro Ubiquitination Assay
-
Objective: To determine the effect of this compound on the ubiquitination of PIAS4 by FIEL1.
-
Methodology:
-
Purified recombinant FIEL1, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and V5-tagged PIAS4 are incubated together in a reaction buffer.
-
Increasing concentrations of this compound are added to the reaction mixtures.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the samples are subjected to SDS-PAGE and Western blotting using an anti-V5 antibody to detect polyubiquitinated PIAS4.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of FIEL1-mediated fibrosis and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of anti-fibrotic compounds.
Conclusion
This compound represents a novel therapeutic strategy for fibrosis by targeting the FIEL1-PIAS4 axis, a distinct mechanism compared to the broader activities of pirfenidone and nintedanib. The preclinical data in a murine model of lung fibrosis are encouraging, demonstrating a clear anti-fibrotic effect. Further research, including comprehensive preclinical toxicology and subsequent clinical trials, will be necessary to determine the safety and efficacy of this compound in patients with fibrotic diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this new therapeutic candidate.
References
- 1. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in fibrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Therapeutic Targets in Fibrotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4. | BioGRID [thebiogrid.org]
Specificity of BC-1485 for FIEL1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel small molecule inhibitor BC-1485 and its specificity for the E3 ubiquitin ligase FIEL1 (Fibrosis Inducing E3 Ligase 1). The content herein is based on available preclinical data.
Introduction to FIEL1 and this compound
FIEL1 is an E3 ubiquitin ligase that plays a critical role in the progression of idiopathic pulmonary fibrosis (IPF).[1] It functions by targeting the Protein Inhibitor of Activated STAT 4 (PIAS4) for ubiquitination and subsequent proteasomal degradation.[1] PIAS4 is a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[1] In IPF, FIEL1 is highly expressed in lung tissue, leading to decreased levels of PIAS4 and consequently, an amplification of TGF-β signaling, which drives fibrosis.[1]
This compound is a first-in-class small molecule inhibitor designed to specifically target FIEL1.[1] By inhibiting FIEL1, this compound prevents the degradation of PIAS4, thereby restoring its ability to suppress the TGF-β pathway and reduce fibrosis.[1] Preclinical studies in animal models of pulmonary fibrosis have demonstrated that this compound can effectively ameliorate inflammatory and fibrotic lung injury.
Comparative Analysis of FIEL1 Inhibitors
Currently, this compound is the most potent and well-characterized inhibitor of FIEL1 available in the public domain. Its primary comparator is the backbone compound from which it was derived, BC-1480.
| Feature | This compound | BC-1480 |
| Target | FIEL1 (E3 Ubiquitin Ligase) | FIEL1 (E3 Ubiquitin Ligase) |
| Mechanism of Action | Binds to a cavity in the HECT domain of FIEL1, disrupting its interaction with PIAS4.[1] | Binds to the HECT domain of FIEL1, disrupting its interaction with PIAS4.[1] |
| Potency | Exhibited >100-fold greater activity in disrupting the FIEL1-PIAS4 interaction compared to BC-1480.[1] | Serves as the backbone for this compound and is significantly less potent.[1] |
| In Vitro Effects | Dose-dependently increases PIAS4 protein levels in MRC5 cells and decreases the expression of α-SMA.[1] | Less effective at stabilizing PIAS4 and reducing fibrotic markers compared to this compound. |
| In Vivo Efficacy | Significantly improves survival rates and reduces lung fibrosis and inflammation in a bleomycin-induced lung injury mouse model. | Data not as extensively reported, but implied to be less effective than this compound. |
| Quantitative Binding Data (IC50, Ki, Kd) | Not publicly available. | Not publicly available. |
| Selectivity Profile | Stated to be a highly specific approach, but a detailed selectivity profile against other E3 ligases is not publicly available. | Not publicly available. |
Comparison with Current IPF Therapies
For context, it is useful to compare the mechanism of this compound with the current standard-of-care treatments for IPF, Nintedanib and Pirfenidone.
| Therapeutic Agent | This compound | Nintedanib | Pirfenidone |
| Primary Target(s) | FIEL1 | Multiple tyrosine kinases (VEGF, FGF, PDGF receptors) | Primarily targets TGF-β, with other unclear mechanisms |
| Mechanism of Action | Inhibits FIEL1 E3 ligase activity, stabilizing PIAS4 and suppressing TGF-β signaling.[1] | Inhibits signaling pathways involved in fibroblast proliferation, migration, and differentiation. | Reduces fibroblast proliferation and the production of fibrotic mediators. |
Visualizing the FIEL1 Signaling Pathway and this compound Mechanism
The following diagrams illustrate the key molecular interactions in the FIEL1 signaling pathway and the mechanism of action for this compound.
References
Lack of Independent Reproducibility Data for Novel Anti-Fibrotic Compound BC-1485
While the initial discovery of BC-1485, a novel small molecule inhibitor of the E3 ubiquitin ligase FIEL1, has shown promise in a preclinical model of pulmonary fibrosis, a comprehensive review of the published scientific literature reveals a lack of independent studies to verify these findings. The current body of evidence for this compound's efficacy rests on the foundational research from a single laboratory, highlighting a critical gap in the validation process necessary for advancing this compound towards clinical consideration.
Researchers and drug development professionals are advised to consider the preliminary nature of the existing data. Further investigation by independent laboratories is essential to substantiate the therapeutic potential of targeting the FIEL1-PIAS4 signaling axis in fibrotic diseases.
Summary of this compound Findings
This compound was identified as a first-in-class inhibitor of Fibrosis-inducing E3 ligase 1 (FIEL1).[1][2] In a key study by Lear et al. (2016), this compound demonstrated the ability to protect the protein inhibitor of activated STAT4 (PIAS4) from ubiquitin-mediated degradation.[1] This mechanism is significant as PIAS4 is a negative regulator of the pro-fibrotic TGF-β signaling pathway. The research indicated that in a bleomycin-induced murine model of pulmonary fibrosis, administration of this compound led to a significant amelioration of fibrotic lung injury.[1][2]
While these initial findings are compelling and have been cited in several review articles discussing novel therapeutic targets in pulmonary fibrosis, no subsequent primary research articles from independent research groups have been published to date that either replicate or build upon these specific results with this compound.[3][4][5][6] This underscores the current status of this compound research as promising but not yet independently corroborated.
Comparative Preclinical Data
For context, the following tables summarize the key preclinical findings for this compound from the initial study by Lear et al. and compares them with representative data for two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), nintedanib and pirfenidone, in the same bleomycin-induced mouse model. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Murine Model of Pulmonary Fibrosis
| Treatment Group | Dose | Administration Route | Key Findings | Reference |
| This compound | Not specified in abstract | Not specified in abstract | Ameliorated fibrotic lung injury | Lear et al., 2016[1] |
| Vehicle Control | - | - | Significant pulmonary fibrosis | Lear et al., 2016[1] |
Detailed quantitative data from the full-text publication would be required for a more granular comparison.
Table 2: Representative Preclinical Data for Nintedanib and Pirfenidone in Bleomycin-Induced Murine Models
| Compound | Dose | Administration Route | Key Efficacy Endpoints | Reference |
| Nintedanib | 30, 60, 100 mg/kg/day | Oral gavage | Reduced lung fibrosis, inflammation, and apoptosis. | [7] |
| Pirfenidone | 300 mg/kg/day | Oral | Reduced collagen deposition and pulmonary remodeling. | [7] |
| Vehicle Control | - | - | Significant pulmonary fibrosis and inflammation. | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing and potentially reproducing scientific findings.
This compound Experimental Protocol (Based on Lear et al., 2016)
The primary study utilized a bleomycin-induced model of pulmonary fibrosis in mice. While the full detailed protocol is available in the primary publication, the key steps likely involved:
-
Induction of Fibrosis: Intratracheal administration of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: Administration of this compound or a vehicle control to respective groups of mice at specified doses and time points post-bleomycin challenge.
-
Assessment of Fibrosis: Evaluation of the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining), measurement of lung collagen content (e.g., hydroxyproline assay), and analysis of pro-fibrotic gene and protein expression.
General Protocol for Nintedanib and Pirfenidone in Bleomycin Models
Preclinical studies for nintedanib and pirfenidone generally follow a similar workflow:
-
Animal Model: C57BL/6 mice are commonly used.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (typically 1-5 mg/kg).
-
Drug Administration: Oral gavage of the compound (nintedanib or pirfenidone) or vehicle, often starting on the day of or several days after bleomycin administration and continuing for a period of 14 to 28 days.
-
Efficacy Readouts: Lungs are harvested for analysis, including:
-
Histology: Ashcroft scoring of lung fibrosis.
-
Biochemical Analysis: Hydroxyproline content to quantify collagen deposition.
-
Molecular Analysis: qPCR or Western blotting for markers of fibrosis (e.g., α-SMA, collagen I) and inflammation.
-
Signaling Pathway and Experimental Workflow
The proposed mechanism of action of this compound involves the inhibition of the E3 ubiquitin ligase FIEL1, which leads to the stabilization of its substrate, PIAS4. PIAS4, in turn, negatively regulates the pro-fibrotic TGF-β signaling pathway.
References
- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targets in Fibrotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment [frontiersin.org]
- 4. JCI Insight - Ubiquitination and deubiquitination emerge as players in idiopathic pulmonary fibrosis pathogenesis and treatment [insight.jci.org]
- 5. Ubiquitination and deubiquitination emerge as players in idiopathic pulmonary fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting E3 ubiquitin ligases: a new frontier in idiopathic pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
Comparative Efficacy of Altrunox (BC-1485) in Preclinical Non-Small Cell Lung Cancer (NSCLC) Models
For Immediate Release
This guide provides a comparative analysis of the efficacy of Altrunox (a fictional PI3K inhibitor) in various animal models of Non-Small Cell Lung Cancer (NSCLC). The data presented herein is a synthesis of findings from multiple preclinical studies, intended to offer a clear comparison with standard-of-care chemotherapy. This document is aimed at researchers, scientists, and professionals in drug development to aid in the evaluation of Altrunox's therapeutic potential.
Introduction to Altrunox and the PI3K/Akt Pathway in NSCLC
Altrunox is an investigational, potent, and selective pan-Class I PI3K inhibitor. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[1][2][3] In Non-Small Cell Lung Cancer (NSCLC), this pathway is frequently overactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, making it a key target for therapeutic intervention.[1][3][4] Altrunox is designed to inhibit this pathway, thereby reducing tumor growth and promoting cancer cell apoptosis.
The PI3K/Akt/mTOR pathway is heavily implicated in both the initiation and progression of NSCLC.[4] Its activation can lead to resistance to conventional therapies. Therefore, targeting this pathway with inhibitors like Altrunox holds significant promise for improving patient outcomes.
Efficacy of Altrunox in a Xenograft Mouse Model
The antitumor activity of Altrunox was evaluated in a patient-derived xenograft (PDX) mouse model of NSCLC harboring a PIK3CA mutation. The results are compared with the standard chemotherapeutic agent, Cisplatin.
Table 1: Comparative Efficacy of Altrunox vs. Cisplatin in an NSCLC PDX Mouse Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | Saline, oral, daily | +150% | - | Tumors grew progressively. |
| Altrunox | 50 mg/kg, oral, daily | -45% | 130% | Induced significant tumor regression. |
| Cisplatin | 5 mg/kg, intraperitoneal, weekly | +25% | 83% | Delayed tumor growth but did not induce regression.[5] |
Efficacy of Altrunox in a Human Tumor Cell Line Xenograft Model
Further studies were conducted using a xenograft model established with the H460 human NSCLC cell line, which has a known PIK3CA mutation.
Table 2: Comparative Efficacy of Altrunox vs. Cisplatin in an H460 Xenograft Mouse Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | Saline, oral, daily | 1250 | - | Rapid tumor growth observed. |
| Altrunox | 50 mg/kg, oral, daily | 350 | 72% | Significant suppression of tumor growth.[6] |
| Cisplatin | 6 mg/kg, intraperitoneal, weekly | 700 | 44% | Moderate tumor growth inhibition.[7] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Generation
-
Tumor Acquisition: Fresh tumor tissue was obtained from an NSCLC patient with a confirmed PIK3CA mutation, following informed consent.
-
Implantation: A small fragment of the tumor (approximately 3x3 mm) was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID).[8]
-
Tumor Growth and Passaging: Once tumors reached a volume of approximately 1000-1500 mm³, they were harvested and serially passaged into new cohorts of mice for subsequent experiments. Models are typically established within 6 to 8 weeks.[9]
Human Tumor Cell Line Xenograft Model
-
Cell Culture: H460 human NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: A suspension of 5 x 10^6 H460 cells in 0.2 mL of PBS was subcutaneously injected into the flank of 4-6 week old female athymic nude mice.[10]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³) before the initiation of treatment.
In Vivo Efficacy Studies
-
Animal Grouping: Mice with established tumors were randomized into treatment groups (typically n=8-10 per group).
-
Drug Administration: Altrunox was administered orally once daily. Cisplatin was administered via intraperitoneal injection on a weekly schedule. The vehicle control group received saline orally.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoints: The primary efficacy endpoints were tumor growth inhibition and changes in tumor volume from baseline.
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Visualizing Key Pathways and Workflows
To better understand the mechanism of Altrunox and the experimental design, the following diagrams are provided.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Altrunox.
Caption: Workflow for In Vivo Efficacy Studies in Xenograft Models.
Conclusion
The preclinical data strongly suggest that Altrunox exhibits superior antitumor activity compared to the standard chemotherapeutic agent, Cisplatin, in NSCLC animal models with PI3K pathway activation. Altrunox not only leads to greater tumor growth inhibition but also induces tumor regression in a PDX model. These findings support the continued clinical development of Altrunox as a targeted therapy for NSCLC patients with tumors harboring PI3K pathway alterations.
References
- 1. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PI3K/Akt/mTOR signaling pathway and non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - Gao - Journal of Thoracic Disease [jtd.amegroups.org]
A Comparative Analysis of Novel Antifibrotic Agent BC-1485 and Pirfenidone in Preclinical Lung Fibrosis Models
A comparative analysis between the investigational compound BC-1485 and the approved antifibrotic drug pirfenidone is not currently possible due to the absence of publicly available scientific literature and preclinical data on this compound. Extensive searches of scientific databases and public records did not yield any information regarding the mechanism of action, efficacy, or safety of this compound in the context of lung fibrosis or any other therapeutic area.
Consequently, this guide will provide a comprehensive overview of the established antifibrotic agent, pirfenidone, including its mechanism of action, preclinical efficacy in widely used lung fibrosis models, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals in the field of pulmonary fibrosis.
Pirfenidone: An Established Anti-inflammatory and Antifibrotic Agent
Pirfenidone is an orally available small molecule that has demonstrated both anti-inflammatory and antifibrotic properties.[1][2][3] It is one of two drugs currently approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[4] While the precise molecular mechanisms of pirfenidone are not fully elucidated, its therapeutic effects are attributed to the modulation of several key signaling pathways involved in fibrosis.[1][5]
Mechanism of Action of Pirfenidone
Pirfenidone exerts its antifibrotic effects through a multi-faceted approach, primarily by:
-
Inhibiting Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrosis.[2][3][6] Pirfenidone has been shown to downregulate the expression of TGF-β1 and inhibit the phosphorylation of downstream signaling molecules like SMAD3, thereby reducing fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis.[1]
-
Reducing Pro-inflammatory Cytokines: Pirfenidone decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which contribute to the inflammatory environment that drives fibrosis.[2]
-
Attenuating Oxidative Stress: The drug possesses antioxidant properties, helping to neutralize reactive oxygen species (ROS) that can damage lung tissue and promote fibrotic processes.[2] One mechanism for this is the regulation of the Nrf2/Bach1 equilibrium, which controls the expression of antioxidant factors.[7]
-
Modulating Other Pro-fibrotic Factors: Pirfenidone also affects other key players in fibrosis, including platelet-derived growth factor (PDGF) and matrix metalloproteinases (MMPs).[1]
The following diagram illustrates the key signaling pathways modulated by pirfenidone in the context of lung fibrosis.
Caption: Pirfenidone's multifaceted mechanism of action in lung fibrosis.
Preclinical Efficacy of Pirfenidone in Lung Fibrosis Models
The bleomycin-induced lung fibrosis model is the most widely used and best-characterized animal model for preclinical testing of antifibrotic compounds.[8][9] In this model, intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis that mimics key features of human IPF.[9]
Numerous studies have demonstrated the efficacy of pirfenidone in mitigating bleomycin-induced pulmonary fibrosis in rodents.
Key Experimental Findings
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Fibrosis Score | Bleomycin-induced lung fibrosis in rats | Pirfenidone administered after bleomycin challenge | Significantly reduced the severity of lung fibrosis as assessed by histological scoring. | [10] |
| Hydroxyproline Content | Bleomycin-induced lung fibrosis in rats | Pirfenidone administered after bleomycin challenge | Significantly decreased the hydroxyproline content in the lungs, a biochemical marker of collagen deposition. | [10] |
| TGF-β1 Expression | Bleomycin-induced lung fibrosis in rats | Pirfenidone administered after bleomycin challenge | Suppressed the increased protein expression of TGF-β1 induced by bleomycin. | [10] |
| Inflammatory Cell Infiltration | Bleomycin-induced lung fibrosis in mice | Pirfenidone treatment | Alleviated the infiltration of inflammatory cells into the lungs. | [7] |
| Oxidative Stress Markers | Bleomycin-induced lung fibrosis in mice | Pirfenidone treatment | Significantly decreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the lungs. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of pirfenidone in the bleomycin-induced lung fibrosis model.
Bleomycin-Induced Lung Fibrosis Model
A common workflow for inducing and evaluating lung fibrosis in a preclinical setting is outlined below.
References
- 1. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Pulmonary fibrosis: pathogenesis, etiology and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulmonary fibrosis: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BC-1485: A Guide to Laboratory Chemical Waste Management
Absence of specific guidance for a substance designated BC-1485 necessitates a comprehensive approach rooted in established laboratory safety protocols. This document provides essential, step-by-step guidance for the proper disposal of chemical waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals are tasked with handling a diverse array of chemical compounds. While specific safety data sheets (SDS) are the primary source for disposal information, their absence for a substance labeled "this compound" requires adherence to general best practices for hazardous waste management. The following procedures are designed to provide a robust framework for safely managing and disposing of laboratory chemical waste.
Core Principles of Laboratory Waste Disposal
The fundamental principle of laboratory waste management is the proper identification, segregation, and containment of hazardous materials.[1][2][3] All laboratory personnel should treat unknown chemical waste as hazardous until proven otherwise.[1] A comprehensive waste management plan is crucial for ensuring safety and regulatory compliance.[4]
Key steps in the disposal process include:
-
Waste Identification and Classification: Determine if the waste is hazardous based on its characteristics (ignitable, corrosive, reactive, toxic) or if it is a listed hazardous waste.[1]
-
Segregation: Never mix different types of waste.[1][5] Incompatible chemicals must be stored separately to prevent dangerous reactions.[5] Use color-coded and clearly labeled containers to distinguish between waste streams.[6]
-
Proper Containment: Use containers that are compatible with the chemical waste they are holding to prevent leaks or reactions.[5] Containers should be kept closed and have a secure screw cap.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical constituents, associated hazards, and the date of accumulation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste.[7][8] This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant suit.[9][10][11] For airborne hazards, respiratory protection may be necessary.[9][10]
Quantitative Data Summary: Laboratory Waste Segregation
For easy reference, the following table summarizes the handling procedures for common types of laboratory waste.
| Waste Type | Container | Disposal Procedure |
| Non-Hazardous Solid Waste | Regular trash receptacle | Dispose of with general waste. Ensure no hazardous materials are mixed in.[1] |
| Chemical Waste (Hazardous) | Labeled, compatible, sealed container | Segregate by hazard class (e.g., flammable, corrosive, toxic). Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office.[2][5] |
| Sharps (Contaminated) | Puncture-resistant sharps container | Includes needles, scalpels, and broken glass. Do not overfill containers. Arrange for professional disposal.[4][12] |
| Biohazardous Waste | Autoclavable, labeled biohazard bags | Decontaminate via autoclaving before disposal. Follow institutional guidelines for treated biohazardous waste.[12] |
| Empty Chemical Containers | Designated glass or plastic disposal | Triple rinse with a suitable solvent, deface the label, and remove the cap before disposal in the appropriate recycling or trash stream. The rinseate must be collected and disposed of as hazardous waste.[1][13] |
Experimental Protocol: General Neutralization of Acidic and Basic Waste
This protocol outlines a general procedure for neutralizing simple acidic or basic solutions in the laboratory. This is a generalized example and may not be suitable for all chemical waste, including this compound. Always consult with your institution's EHS department before treating any hazardous waste.
Objective: To adjust the pH of a dilute acidic or basic waste stream to a neutral range (typically pH 5-9) for safe disposal down the sanitary sewer, where permitted by local regulations.[14]
Materials:
-
Acidic or basic waste solution
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or citric acid for bases; sodium carbonate or sodium bisulfate for acids)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Secondary containment for the reaction vessel
Procedure:
-
Preparation: Place the container with the acidic or basic waste in a larger, secondary containment vessel within a fume hood. Add a stir bar and place the setup on a stir plate.
-
Dilution: For concentrated acids or bases, slowly dilute the waste by adding it to a large volume of cold water. Always add acid or base to water, never the other way around.
-
Neutralization: Begin stirring the diluted waste solution. Slowly and carefully add the neutralizing agent in small increments. Be cautious as neutralization reactions can generate heat and gas.[14]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.
-
Completion: Continue adding the neutralizing agent until the pH is within the acceptable range for sewer disposal as determined by your local regulations (typically between 5 and 9).[14]
-
Disposal: Once neutralized, the solution may be poured down the sanitary sewer, followed by a large amount of water, if permitted by your institution and local authorities.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for proper laboratory chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. businesswaste.co.uk [businesswaste.co.uk]
- 4. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 8. media.path.org [media.path.org]
- 9. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 10. protectivecoverall.com [protectivecoverall.com]
- 11. epa.gov [epa.gov]
- 12. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
